Eudesmin
Description
Significance of Plant-Derived Lignans (B1203133) in Biomedical Research
Plant-derived lignans have garnered considerable attention in biomedical research due to their diverse and notable biological properties. frontiersin.orgacs.orgmdpi.comencyclopedia.pub Their polyphenolic structure contributes to strong antioxidant capacities, which are linked to potential health benefits. acs.orgmdpi.comencyclopedia.pub Research indicates that dietary intake of lignan-rich foods may correlate with a decreased incidence of chronic and degenerative diseases, including certain types of cancers and cardiovascular disorders. acs.orgmdpi.com Specific lignans have demonstrated a range of activities, such as anti-inflammatory, antiviral, and antitumor effects. frontiersin.orgrsc.orgacs.orgencyclopedia.pub The interest in these compounds is further amplified by their potential as chemopreventive agents and their role as precursors to mammalian lignans, which are produced by gut microbiota and are also associated with health-promoting properties. frontiersin.orgnih.govencyclopedia.pubnih.gov
Overview of Furofuran Lignan (B3055560) Subclass
Furofuran lignans constitute one of the major subclasses within the lignan family. researchgate.netnih.gov These compounds are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which is essentially a bisepoxylignan structure formed by the linkage of two phenylpropanoid units through 8-8', 7-O-9', and 9-O-7' bonds. researchgate.net The furofuran subclass exhibits significant structural diversity, arising from variations in substituents on the aryl groups and different stereochemical configurations of the furofuran ring system. researchgate.netnih.gov Naturally occurring furofuran lignans have been isolated from a wide variety of plant parts, including roots, stems, leaves, bulbs, barks, and seeds, across numerous plant families. researchgate.net Examples of furofuran lignans include pinoresinol (B1678388), lariciresinol (B1674508), sesamin, and eudesmin (B1212799). wikipedia.orgnih.govrsc.orgresearchgate.net
This compound as a Representative Furofuran Lignan
This compound is a naturally occurring furofuran lignan that serves as a representative example of this structural subclass. ontosight.ai It is a non-phenolic lignan with the molecular formula C₂₂H₂₆O₆ and a molecular weight of 386.4 g/mol . nih.govnih.govmedchemexpress.comchemfaces.com this compound possesses a core tetrahydrofuran (B95107) ring fused to another furan (B31954) ring, with two 3,4-dimethoxyphenyl groups attached. ontosight.ai The compound exists in different stereoisomeric forms, including (+)-Eudesmin and (-)-Eudesmin. ontosight.ainih.gov
This compound has been isolated from various plant species across different families, including Magnoliaceae, Rutaceae, Apiaceae, and Ochnaceae. chemfaces.comnih.govspandidos-publications.com Specific plant sources include Magnolia kobus, Haplophyllum perforatum, Araucaria araucana, and Fatsia polycarpa. researchgate.netchemfaces.comspandidos-publications.comfigshare.com Isolation methods can involve techniques such as Soxhlet extraction followed by crystallization, or chromatographic methods like flash chromatography. figshare.comresearchgate.net The structure of this compound can be determined using spectroscopic techniques such as 1D and 2D NMR, and X-ray diffraction. figshare.com
Research findings on this compound highlight a range of biological activities. Studies have investigated its potential in areas such as modulating cellular signaling pathways and exhibiting effects against certain microorganisms. For instance, this compound has been shown to influence adipogenic differentiation by suppressing the S6K1 signaling pathway in mesenchymal stem cells. medchemexpress.com It has also demonstrated activity against Candida yeast strains in in vitro assays. figshare.comresearchgate.net Further research has explored its effects on vascular activity and its potential in influencing cellular processes in specific cell lines. chemfaces.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₆ | nih.govnih.govmedchemexpress.comchemfaces.com |
| Molecular Weight | 386.4 g/mol | nih.govnih.govmedchemexpress.comchemfaces.com |
| Exact Mass | 386.17293854 Da | nih.gov |
| Type of Compound | Lignan, Furofuran Lignan | wikipedia.orgontosight.airesearchgate.netnih.govnih.govmedchemexpress.comchemfaces.com |
| Physical Description | Powder (reported for some preparations) | chemfaces.com |
| CAS Number | 526-06-7 (for (-)-Eudesmin) | nih.govmedchemexpress.comchemfaces.com |
| PubChem CID | 73117 ((+)-Eudesmin), 325601 ((-)-Eudesmin) | nih.govnih.gov |
Table 2: Select Research Findings on this compound
| Research Area | Key Finding | Source |
| Adipogenesis | Impairs adipogenic differentiation via inhibition of S6K1 signaling pathway in mesenchymal stem cells. | medchemexpress.com |
| Antifungal Activity | Moderate activity against different strains of Candida yeast in in vitro assays. | figshare.comresearchgate.net |
| Vascular Activity | Induced vascular relaxation in rat aorta mediated by release of nitric oxide and prostanoid. | chemfaces.comresearchgate.net |
| Cellular Processes | Inhibited cell viability and induced apoptosis in specific cancer cell lines in in vitro studies. | nih.gov |
| Anti-inflammatory Effects | Showed anti-inflammatory effects and inhibited TNF-alpha production in LPS-stimulated murine macrophages. | researchgate.net |
| Neuritogenic Activity | Induced neurite outgrowth and enhanced NGF-mediated neurite outgrowth in PC12 cells. | chemfaces.commedchemexpress.com |
This compound is a natural lignan, a type of polyphenol, found in various plant species. researchgate.netontosight.ai It is also known by synonyms such as (+)-Eudesmin, (-)-Eudesmin, and Pinoresinol, O,O-dimethyl-. ontosight.ainih.govphytolab.com The compound has a chemical formula of C22H26O6. nih.govphytolab.com Its structure features a tetrahydrofuran ring fused to a furan ring, with two 3,4-dimethoxyphenyl groups attached. ontosight.ai
Phytochemical Ecology and Ethnobotanical Significance
Botanical Sources and Distribution of this compound
This compound has been identified in a diverse range of plant families and genera across various geographical regions. researchgate.net Its presence has been documented in both angiosperms and gymnosperms. phytolab.comnih.govnih.gov
Occurrence in Magnoliaceae Family (e.g., Magnolia biondii, Magnolia kobus)
This compound is found in plants belonging to the Magnoliaceae family. researchgate.netnih.gov Specifically, it has been isolated from Magnolia biondii and Magnolia kobus. researchgate.netmedchemexpress.comnih.gov Magnolia biondii, also known as Biondi's magnolia, is a deciduous tree primarily found in Northern China, including the provinces of Gansu, Henan, Hubei, Shaanxi, and Sichuan, typically in mountain forests. wikipedia.org Magnolia kobus var. borealis has been identified as a source of (+)-eudesmin in its stem bark. nih.govchemfaces.com
Presence in Apiaceae Family (e.g., Haplophyllum perforatum)
The Apiaceae family is another source of this compound. researchgate.netnih.gov Haplophyllum perforatum has been reported to contain this compound in its dry leaves. chemfaces.comscribd.comresearchgate.net This plant is found in regions such as Iran. researchgate.net
Isolation from Ochnaceae and Rutaceae Families (e.g., Zanthoxylum armatum)
This compound has also been isolated from plants in the Ochnaceae and Rutaceae families. researchgate.netnih.gov Zanthoxylum armatum, a species in the Rutaceae family, is known to contain this compound. researchgate.netmedcraveonline.com Zanthoxylum armatum, commonly called winged prickly ash, is an aromatic deciduous shrub found in China, Japan, Korea, and India. medcraveonline.com The bark and leaves of Zanthoxylum armatum have been reported to contain furofuran lignans, including this compound. medcraveonline.comrjptonline.orgdoc-developpement-durable.org
Identification in Gymnosperms (e.g., Araucaria araucana, Araucaria angustifolia)
This compound has been identified in gymnosperms, specifically within the genus Araucaria. nih.govnih.gov It has been found in Araucaria araucana and Araucaria angustifolia. researchgate.netresearchgate.net Araucaria araucana, also known as the monkey puzzle tree, is native to central and southern Chile and western Argentina. nih.govtomsbiolab.comwikipedia.org this compound has been isolated from the knots of Araucaria araucana wood. nih.govresearchgate.net Araucaria angustifolia, the Paraná pine, is the sole native gymnosperm of the Atlantic forest in Brazil and is also found in northeastern Argentina. ipb.pt
Detection in Other Genera (e.g., Rollinia exalbida, Humbertia madagascariensis, Pterocarpus santalinus, Sauropus species, Machilus japonica)
Beyond the aforementioned families, this compound has been detected in several other plant genera. These include Rollinia exalbida and Humbertia madagascariensis. researchgate.netresearchgate.net It has also been reported in Pterocarpus santalinus, commonly known as red sandalwood. This compound has been found in Sauropus species and Machilus japonica. nih.gov Additionally, this compound has been reported in Aristolochia elegans researchgate.netresearchgate.net, Laurelia novae-zelandiae, Raulinoa echinata nih.gov, Liriodendron sp., Virola sp. phytolab.com, and Virola michelli. researchgate.net
The diverse botanical sources of this compound are summarized in the table below:
| Plant Family | Genus/Species | Source Part (if specified) | References |
| Magnoliaceae | Magnolia biondii | researchgate.netmedchemexpress.comwikipedia.org | |
| Magnolia kobus var. borealis | Stem bark | nih.govchemfaces.com | |
| Apiaceae | Haplophyllum perforatum | Dry leaves | chemfaces.comscribd.comresearchgate.net |
| Ochnaceae | researchgate.netnih.gov | ||
| Rutaceae | Zanthoxylum armatum | Bark, Leaves | researchgate.netmedcraveonline.comrjptonline.org |
| Araucariaceae | Araucaria araucana | Knots | researchgate.netnih.govresearchgate.net |
| Araucaria angustifolia | researchgate.netresearchgate.net | ||
| Annonaceae | Rollinia exalbida | researchgate.netresearchgate.net | |
| Convolvulaceae | Humbertia madagascariensis | researchgate.netresearchgate.net | |
| Fabaceae | Pterocarpus santalinus | nih.gov | |
| Phyllanthaceae | Sauropus species | nih.gov | |
| Lauraceae | Machilus japonica | nih.gov | |
| Aristolochiaceae | Aristolochia elegans | researchgate.netresearchgate.net | |
| Atherospermataceae | Laurelia novae-zelandiae | nih.gov | |
| Rutaceae | Raulinoa echinata | nih.gov | |
| Magnoliaceae | Liriodendron sp. | phytolab.com | |
| Myristicaceae | Virola sp. | phytolab.com | |
| Myristicaceae | Virola michelli | Leaves | researchgate.net |
Ecological Roles of this compound in Plant Defense Systems
Secondary metabolites, such as lignans like this compound, play crucial roles in the defense mechanisms of plants against various environmental challenges, including herbivores and pathogens. interesjournals.orgnih.gov While the specific ecological role of this compound itself is not extensively detailed in the provided context, related research on plant volatiles and secondary metabolites offers insights into potential functions.
Plant volatiles emitted from vegetative tissues, often stimulated by herbivore damage, can act as direct repellents to herbivores or attract their natural enemies, thus providing indirect defense. slu.se Secondary metabolites, including phenolics and terpenoids, can deter herbivores through bitterness or toxicity and exhibit antimicrobial properties, protecting against infections. interesjournals.org
Lignans, as a class of secondary metabolites, are widely distributed in vascular plants, but their specific ecological roles are not always fully understood. nih.govnih.gov Some studies suggest that lignans are part of the plant's defense system against pathogens. nih.gov Research on Virola michelli found that this compound, isolated from its leaves, exhibited phytotoxic effects, inhibiting seed germination and seedling growth of a weed, suggesting a potential role in allelopathy (chemical interactions between plants). researchgate.net This indicates that this compound may contribute to a plant's defense strategy by inhibiting the growth of competing vegetation.
Further detailed research is needed to fully elucidate the specific ecological roles of this compound in the defense systems of the plants in which it occurs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-06-7 | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phytochemical Ecology and Ethnobotanical Significance
Ethnobotanical Contexts of Eudesmin-Containing Plants
Ethnobotany, the study of the relationship between people and plants, provides valuable insights into the historical and traditional uses of plant species for various purposes, including medicine nih.govuou.ac.in. This compound (B1212799), a natural lignan (B3055560), has been identified in several plant families, including Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae researchgate.net. Plants containing this compound have been incorporated into traditional medicine systems across different geographical regions, leveraging their diverse biological activities researchgate.netresearchgate.net.
Research indicates that this compound possesses a range of pharmacological properties, such as anti-inflammatory, anti-bacterial, anti-cancer, and anti-convulsant activities researchgate.netresearchgate.net. These properties align with some of the traditional uses of the plants in which it is found. For instance, extracts from Piper species, known to contain this compound, have been traditionally used in Brazilian folk medicine to reduce blood pressure. chemfaces.comnih.govimpactfactor.org. Studies on Piper truncatum have shown that this compound isolated from its leaves induced vascular relaxation, potentially explaining its traditional use for hypertension chemfaces.comnih.gov.
Another plant family known to contain this compound is Rutaceae, which includes the genus Zanthoxylum. Species within this genus are widely used in traditional medicine for various ailments, including inflammation, pain, and hypertension mdpi.com. While Zanthoxylum species contain a variety of compounds, the presence of this compound in some extracts and fractions from Zanthoxylum further supports the ethnobotanical use of these plants for conditions that could benefit from this compound's reported activities, such as anti-inflammatory and anti-hypertensive effects mdpi.com.
Magnolia species are also reported sources of this compound researchgate.netresearchgate.netmedchemexpress.com. In traditional medicine, Magnolia species have been used for various purposes. For example, (+)-Eudesmin isolated from the stem bark of Magnolia kobus var. borealis has shown neuritogenic activity in research, suggesting a potential link between the compound and traditional uses related to neurological conditions, though specific ethnobotanical uses for this particular species and compound require further detailed documentation chemfaces.com.
Acorus calamus, commonly known as Sweet Flag, is another plant where this compound's epimer, epithis compound, has been identified ku.edu. Acorus calamus has a long history of medicinal use in various traditional systems, including by North American Indian tribes and in Asia ku.edu. Its traditional uses include treating digestive issues, epilepsy, and inflammatory conditions ku.edu. The presence of lignans (B1203133) like epithis compound, which has shown antineoplastic activity, in Acorus calamus provides a phytochemical basis that may partially explain some of its historical medicinal applications ku.edu.
The ethnobotanical significance of this compound-containing plants is underscored by their continued use in traditional healthcare systems globally nih.gov. Documenting these traditional uses and investigating the phytochemical composition, including the presence and activity of compounds like this compound, is crucial for understanding the potential therapeutic value of these plants and for guiding future pharmacological research nih.govscielo.org.mx.
The following table summarizes some of the plants reported to contain this compound or its epimer and their associated traditional uses where documented in the search results:
| Plant Species | Family | Compound Present | Traditional Uses (where documented) | Geographical Region (where documented) | Source Indices |
| Piper truncatum | Piperaceae | This compound | Reduce blood pressure (Brazilian folk medicine) | Brazil | chemfaces.comnih.govimpactfactor.org |
| Zanthoxylum species | Rutaceae | This compound | Treating inflammation, pain, hypertension (general Zanthoxylum use) | Various | mdpi.com |
| Magnolia kobus var. borealis | Magnoliaceae | (+)-Eudesmin | Not explicitly linked to a specific traditional use in sources | Not specified in source | chemfaces.com |
| Acorus calamus | Acoraceae | Epithis compound | Digestive issues, epilepsy, inflammatory conditions | North America, Asia | ku.edu |
| Uraria picta | Fabaceae | This compound | Ingredient in Ayurvedic formulations, traditional uses not specified for this compound itself | Asia, Africa, Australia (Ayurveda in India) | researchgate.net |
| Aristolochia elegans | Aristolochiaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |
| Araucaria angustifolia | Araucariaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |
| Rollinia exalbida | Annonaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |
| Humbertia madagascariensis | Convolvulaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |
| Magnolia kubus | Magnoliaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |
| Schisandra genus | Schisandraceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | ontosight.ai |
| Haplophyllum perforatum | Rutaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | chemfaces.com |
| Acorus tatarinowii | Acoraceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | chemfaces.com |
Note: The traditional uses listed are associated with the plant species and not necessarily attributed solely to the presence of this compound, unless specified in the source.
Further detailed research findings on the ethnobotanical uses of these specific plants and the role of this compound within those contexts are areas of ongoing investigation. The presence of this compound and its related biological activities in plants with documented traditional uses highlights the potential for ethnobotanical knowledge to guide the discovery of bioactive compounds.
Advanced Extraction and Isolation Methodologies
Traditional Extraction Techniques
Traditional methods for extracting natural compounds from plants typically involve the use of solvents to solubilize the desired constituents. These techniques are often relatively simple to implement but can sometimes be time-consuming and may require larger volumes of solvent.
Soxhlet extraction is a widely used technique for the continuous extraction of compounds from solid materials. This method involves the repeated washing of the sample with a condensed solvent, allowing for efficient extraction over time. For the isolation of eudesmin (B1212799), Soxhlet extraction has been successfully applied to the milled knots of Araucaria araucana. researchgate.netfigshare.comresearchgate.netfigshare.com Studies have reported using hexane (B92381) as the solvent in Soxhlet extraction for A. araucana, followed by cryo-crystallization at -20 °C to obtain pure this compound crystals. researchgate.netfigshare.comresearchgate.net Another study utilizing A. araucana employed acetone (B3395972) as the solvent in a Soxhlet apparatus, refluxing for 12 hours. nih.gov Following filtration and evaporation under reduced pressure, an extract was obtained, from which this compound was subsequently isolated with a reported yield of 1% w/w after dissolution in hot ethanol (B145695) and cooling. nih.gov Methanol (B129727) has also been used as an extraction solvent for Fatsia polycarpa Hayata leaves via standard extraction procedures, which can include Soxhlet extraction. spandidos-publications.com
Maceration and percolation are two other traditional methods employed in the extraction of plant constituents. Maceration involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to dissolve into the solvent. pediaa.comaoteahealth.comresearchgate.net Percolation, on the other hand, is a continuous process where the solvent flows slowly through the plant material, extracting soluble compounds as it passes. pediaa.comresearchgate.net Maceration is often a preliminary step in percolation, where the material is imbibed with solvent before the continuous flow begins. philadelphia.edu.jo
Maceration has been used for the extraction of compounds, including this compound, from Zanthoxylum rhetsa seeds and Syzygium polyanthum leaves using solvents like hexane and ethanol. herbmedpharmacol.comsrce.hr While maceration can be a simple method, it can be time-consuming and may have lower extraction efficiency compared to other techniques. aoteahealth.com Percolation, as a continuous process, can potentially offer better efficiency by constantly exposing the plant material to fresh solvent. researchgate.net Both maceration and percolation are considered general techniques for obtaining extracts from medicinal plants. researchgate.netphiladelphia.edu.jo
Modern and Enhanced Extraction Approaches
Modern extraction techniques offer potential advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency. These methods often utilize different forms of energy or pressure to enhance the extraction process.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the plant matrix into the solvent. This technique can significantly reduce extraction times and solvent volumes compared to conventional methods like Soxhlet extraction. anton-paar.comscialert.net MAE has been applied to the extraction of compounds, including this compound, from Magnolia biondii. researchgate.netsemanticscholar.org Studies have explored the use of ethanol in MAE for extracting lignans (B1203133) from Magnolia biondii. researchgate.net MAE is recognized as a fast, efficient, and environmentally friendly method for extracting organic compounds from various plant materials. anton-paar.comscialert.net
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds into the solvent. seruvenyayinevi.com UAE can lead to shorter extraction times and higher efficiency compared to traditional techniques, while also being considered an environmentally friendly option due to reduced energy and solvent usage. seruvenyayinevi.com UAE has been utilized for the extraction of compounds, including this compound, from Syzygium polyanthum leaves. herbmedpharmacol.com Optimization studies for UAE of other phenolic compounds from plant materials have shown that factors such as temperature, solvent concentration, and solid-to-solvent ratio can significantly impact extraction yield. ache-pub.org.rs
Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance solvent extraction from solid and semi-solid samples. researchgate.netmdpi.comcsic.es Under these conditions, the solvent's physicochemical properties are altered, leading to improved solubility of analytes and better penetration into the sample matrix. researchgate.netmdpi.com PLE offers advantages such as reduced extraction time, decreased solvent consumption, and the potential for automation and online clean-up. researchgate.netmdpi.comcsic.es While specific detailed studies on PLE solely for this compound were not extensively found, PLE is a versatile technique applicable to the extraction of various bioactive compounds from plants and is considered a greener alternative to some traditional methods. researchgate.netmdpi.comcsic.es The principles and advantages of PLE suggest its potential applicability for efficient this compound extraction.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating high-value bioactive compounds from natural sources. ajgreenchem.comajgreenchem.com This method utilizes supercritical fluids, most commonly supercritical carbon dioxide (SC-CO₂), which exhibit properties of both gases and liquids. ajgreenchem.comajgreenchem.comboku.ac.at SC-CO₂ is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and ease of removal from extracts. ajgreenchem.comajgreenchem.com
The tunable density of supercritical fluids, adjustable by manipulating pressure and temperature, allows for selective solvation and improved fractionation compared to conventional methods. ajgreenchem.comajgreenchem.comsitec-hp.ch SFE offers advantages such as minimal to no solvent residues in the final extract, reduced degradation of heat-sensitive compounds, and enhanced extraction yields. ajgreenchem.comdedietrich.com While SFE is industrially applied for purposes like coffee decaffeination and hop extraction, its application is expanding to replace traditional organic solvents for extracting lipophilic compounds like lignans. boku.ac.at
SFE can be performed with pure CO₂ or with the addition of co-solvents such as ethanol or methanol to adjust polarity and enhance the extraction of a wider range of compounds. scirp.orgnih.gov The process typically involves passing the supercritical fluid through a solid matrix to extract target compounds, which are then separated by reducing pressure and temperature. sitec-hp.chbritannica.com This technique allows for the extraction of non-polar and polar analytes, sometimes in a single run with sequential steps at different conditions. rsc.org
Enzyme-Assisted Extraction
Enzyme-Assisted Extraction (EAE) is an eco-friendly and cost-effective technique that utilizes hydrolytic enzymes to break down plant cell walls and other cellular components. mdpi.comresearchgate.net This enzymatic degradation facilitates the diffusion of solvents into the plant material, leading to a more efficient release and elution of intracellular metabolites like this compound. mdpi.comresearchgate.net
EAE can be employed as a standalone extraction method or as a pretreatment step prior to conventional extraction techniques. mdpi.comresearchgate.net Enzymes used in EAE are highly specific, and the process is typically conducted under relatively mild conditions of temperature and pH for a relatively short duration, minimizing the risk of degradation or isomerization of sensitive compounds. mdpi.com This method has shown promise in improving the recovery of various bioactive metabolites, including polyphenols, terpenes, and components of essential oils. mdpi.comresearchgate.net The effectiveness of EAE is influenced by factors such as particle size of the plant material, extraction time, pH, temperature, and the specific enzymes used. mdpi.com While generally effective, in some instances, EAE might be less efficient than traditional organic solvent extraction. mdpi.com
Fractionation and Purification Strategies
Following initial extraction, fractionation and purification steps are necessary to isolate this compound from other co-extracted compounds and obtain it in a pure form.
Fractionation and Purification Strategies
Bioactivity-Guided Fractionation
Bioactivity-guided fractionation is a widely used strategy in natural product discovery to isolate bioactive compounds. nih.govmdpi.com This approach involves the iterative process of separating a crude extract into fractions, testing each fraction for a specific biological activity, and then further fractionating the active fractions. nih.govmdpi.comtandfonline.com This process continues until pure compounds responsible for the observed activity are isolated and identified. tandfonline.com
In the context of this compound, if a crude plant extract demonstrates a particular biological activity attributed to this compound, bioactivity-guided fractionation can be employed to isolate this compound. This involves performing biological assays on fractions obtained through various separation techniques, such as chromatography. nih.govtandfonline.com Fractions exhibiting the desired activity are then subjected to further separation steps, guided by the bioassay results, until this compound is isolated in a pure form. nih.govtandfonline.com This method ensures that the isolation process is directly linked to the biological effect of interest. mdpi.comtandfonline.com A potential drawback is the possibility of repeatedly isolating previously known active compounds. tandfonline.com
Cryo-crystallization Techniques
Cryo-crystallization is a purification technique that involves inducing crystallization of a compound at low temperatures. This method can be particularly useful for isolating compounds like this compound from complex mixtures. One study reported the isolation of this compound from milled knots of Araucaria araucana using Soxhlet extraction with hexane, followed by cryo-crystallization at -20°C. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com This technique yielded pure crystals of this compound. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com
Crystallization, in general, is a fundamental purification method for organic compounds, involving dissolving the compound in a hot solvent and then cooling the solution to allow the compound to crystallize out, leaving impurities in the solution. uct.ac.za Cryo-crystallization specifically utilizes low temperatures to reduce the solubility of the target compound, promoting crystal formation. The resulting crystals can then be separated from the remaining liquid (containing impurities) by filtration. uct.ac.za This method can be effective for obtaining compounds in a highly pure, crystalline form. uct.ac.za
Data Table: Summary of Selected Isolation and Purification Techniques for this compound
| Technique | Principle | Application to this compound | Advantages | Disadvantages/Considerations |
| Supercritical Fluid Ext. | Using supercritical fluids (e.g., SC-CO₂) to extract compounds based on solubility modulated by temp and pressure. ajgreenchem.comajgreenchem.comboku.ac.at | Potential for extracting this compound from plant matrices, possibly with co-solvents. scirp.orgnih.gov | Green, sustainable, no solvent residue, preserves thermolabile compounds. ajgreenchem.comdedietrich.com | Requires specialized equipment, optimization of conditions is crucial. sitec-hp.ch |
| Enzyme-Assisted Ext. | Using enzymes to degrade cell walls, enhancing release of compounds. mdpi.comresearchgate.net | Potential to improve extraction efficiency of this compound from plant sources. mdpi.com | Eco-friendly, cost-effective, mild conditions. mdpi.comresearchgate.net | Enzyme specificity and activity need optimization, may alter compound profile. mdpi.comresearchgate.net |
| Bioactivity-Guided Fract. | Iterative separation and bioassay to isolate active compounds. nih.govmdpi.comtandfonline.com | Used to isolate this compound if it is the active compound responsible for a specific biological effect in an extract. nih.govrsc.org | Directly links isolation to biological activity. mdpi.comtandfonline.com | Can be time-consuming, may re-isolate known compounds. tandfonline.com |
| Cryo-crystallization | Inducing crystallization at low temperatures for purification. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com | Successfully used for the purification of this compound from Araucaria araucana extract. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com | Yields pure crystals, effective for solid compounds. uct.ac.za | Solubility at low temperatures is critical, may not be suitable for all compounds. |
Detailed Research Findings:
Research has demonstrated the successful isolation of this compound using cryo-crystallization following Soxhlet extraction. In one study, this method applied to Araucaria araucana knots resulted in the isolation of 1.14 g of pure this compound crystals from 80 g of milled powder. figshare.com The process involved continuous extraction with hexane followed by concentration of the solvent and placement of the extract at -20°C. figshare.com
Bioactivity-guided fractionation has been instrumental in isolating this compound alongside other compounds from various plant sources based on specific biological activities. For instance, this compound was isolated through bioassay-guided fractionation of Haplophyllum sieversii extract based on its antifungal and antialgal activities. nih.govusda.gov Similarly, this compound was one of the lignans isolated from Magnolia biondii flower buds during a bioactivity-guided isolation procedure focused on antiallergic effects. rsc.org
While the provided search results mention SFE and EAE as advanced extraction techniques for natural products in general, and discuss their principles and advantages, specific detailed research findings on the application of SFE or EAE specifically for the extraction of this compound were not prominently available within the provided snippets. The information primarily highlights their potential and general applications for various bioactive compounds.
Synthetic Strategies and Chemical Modifications
Total Synthesis Approaches for Eudesmin (B1212799) and Analogues
The total synthesis of this compound and its analogues has been achieved through several strategic approaches, each offering unique advantages in terms of efficiency, stereocontrol, and convergence. These strategies range from biomimetic oxidative couplings to modern transition-metal-catalyzed reactions. A review of synthetic routes to furofuran lignans (B1203133) highlights the diversity of these approaches, which have evolved significantly over time. nih.gov
Achieving the correct absolute and relative stereochemistry is a primary challenge in the synthesis of this compound. Asymmetric synthesis methodologies are crucial for producing enantiomerically pure lignans. Various strategies have been developed, often relying on chiral auxiliaries, asymmetric catalysis, or the use of starting materials from the chiral pool. nih.gov
One notable approach involves a Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates. This key step efficiently constructs a polysubstituted tetrahydrofuran (B95107) ring with three stereocenters under mild conditions. This intermediate can then be elaborated through a multi-step sequence to afford various stereoisomers of furofuran lignans, demonstrating a flexible and efficient pathway to these natural products. nih.gov
Key features of asymmetric approaches are summarized below:
| Strategy | Key Reaction | Catalyst/Reagent | Outcome |
|---|---|---|---|
| Catalytic Asymmetric Cycloaddition | [3+2] Allylic Cycloaddition | Palladium complexes with chiral ligands | Enantioselective formation of a key tetrahydrofuran intermediate with three contiguous stereocenters. nih.gov |
| Chiral Auxiliary Approach | Stereoselective Alkylation/Addition | Evans oxazolidinones or other chiral auxiliaries | Diastereoselective introduction of aryl groups and control of stereocenters, followed by cyclization. |
| Enzyme-Mediated Reactions | Kinetic Resolution/Desymmetrization | Lipases, Oxidoreductases | Generation of enantiopure intermediates from racemic mixtures or prochiral substrates. |
Biomimetic synthesis routes often employ oxidative coupling of two C6-C3 units, such as coniferyl alcohol, to mimic the proposed biosynthetic pathway of lignans. nih.gov This strategy relies on the generation of radical species from phenolic precursors, which then dimerize. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the oxidizing agent, and the presence of directing enzymes or proteins.
In vitro, the oxidation of coniferyl alcohol using enzymatic systems like horseradish peroxidase (HRP) with hydrogen peroxide, or chemical oxidants like ferric chloride (FeCl3), can lead to a mixture of racemic lignans, including pinoresinol (B1678388), the direct precursor to this compound. nih.govsoton.ac.uk The coupling can produce various linkage types (β-β', β-5', β-O-4'), with the desired β-β' linkage leading to the furofuran core. nih.gov While achieving high stereoselectivity in simple chemical systems is challenging, this approach provides valuable insight into the natural formation of these compounds and serves as a foundational strategy for lignan (B3055560) synthesis.
| Precursor | Oxidizing System | Key Intermediate | Product(s) |
|---|---|---|---|
| Coniferyl alcohol | Peroxidase/H₂O₂ | Phenoxy Radicals | Mixture of racemic dimers including (±)-Pinoresinol. nih.govsoton.ac.uk |
| Coniferyl alcohol | FeCl₃ | Phenoxy Radicals | Mixture of racemic dimers including (±)-Pinoresinol. |
The construction of the lignan backbone can be achieved through carbon-carbon bond-forming reactions that precisely set the required stereocenters. Strategies involving dianion chemistry have been applied to the synthesis of related lignan structures. researchgate.net A key ring-closing step in one strategy for furofuranoid lignans utilized a Lewis acid-catalyzed directed aldol reaction between a silyl enol ether and an acetal. mdpi.com
This approach involves the sequential formation of two new carbon-carbon bonds. A typical sequence might begin with a Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation. By using a substrate that can form a dianion, two nucleophilic sites are available for reaction. For instance, the dianion of a β-keto ester could react sequentially with two electrophiles to build the carbon framework. Subsequent transformations would then be required to form the two tetrahydrofuran rings of the this compound core. While not a direct "dianion aldol condensation" in a single step, the use of sequential, directed aldol-type reactions from dianion precursors represents a powerful method for assembling the dibenzylbutane skeleton of lignans. researchgate.net
Modern synthetic methods have enabled more direct and efficient routes to the furofuran core. One powerful strategy is the rhodium-catalyzed intramolecular C-H insertion of an α-diazo ketone. nih.gov This approach allows for the rapid construction of the bicyclic ring system from a linear precursor.
The synthesis begins with the preparation of an appropriately substituted α-diazo-γ-butyrolactone. Upon treatment with a rhodium catalyst, such as Rh₂(OAc)₄, a rhodium carbene intermediate is generated. This highly reactive species then undergoes a regioselective and stereoselective intramolecular C-H insertion to forge a new carbon-carbon bond, yielding the endo,exo-furofuranone motif. mdpi.com This bicyclic lactone is a versatile intermediate that can be converted to various furofuran lignans, including analogues of this compound like (±)-fargesin and (±)-epimagnolin A. mdpi.com The stereochemical outcome of the insertion is controlled by the catalyst and the inherent conformational preferences of the transition state.
The success of the C-H insertion strategy is contingent on the efficient preparation of the α-diazo lactone precursor. The de-acylative diazo-transfer reaction is a key method for this transformation. mdpi.com This process avoids the often harsh conditions of older methods like deformylative diazo-transfer.
In this strategy, a γ-butyrolactone is first activated at the α-position with an acyl group, such as a trifluoroacetyl group. This activation increases the acidity of the α-proton, facilitating the subsequent diazo-transfer reaction. The activated lactone is then treated with a diazo-transfer reagent, typically a sulfonyl azide like p-toluenesulfonyl azide (TsN₃). The reaction proceeds through a triazoline intermediate which then fragments, eliminating the activating acyl group and a sulfonylamide, to generate the desired α-diazocarbonyl compound. This two-step, one-pot sequence of acylation followed by diazo-transfer provides the necessary substrate for the subsequent rhodium-catalyzed C-H insertion, completing a powerful synthetic route to the furofuran lignan core. mdpi.com
Chemical Derivatization of this compound
Chemical modification of the this compound scaffold is undertaken to explore structure-activity relationships (SAR) and to generate novel compounds with potentially enhanced biological properties. Derivatization can target the aromatic rings or the furofuran core.
One approach involves the bromination of this compound. Reaction with bromine can lead to mono- and di-brominated derivatives on the aromatic rings. Interestingly, this reaction can also cause epimerization at one of the benzylic positions, converting this compound into epithis compound, thereby providing access to a different stereoisomer. nih.gov
Another versatile strategy for derivatization uses a related furofuran lignan, samin, as a starting material. Samin possesses a hemiacetal functionality that can be protonated under acidic conditions to generate a stable oxocarbenium ion. This reactive intermediate can then be trapped by various nucleophiles, such as thiols and alcohols. This method has been used to synthesize a diverse library of novel thioether and ether furofuran lignans. researchgate.net The reaction proceeds via an SN1-like mechanism, initially forming a mixture of α and β anomers, with the β-product often converting to the more thermodynamically stable α-product over time. researchgate.net This demonstrates the potential for modifying the substituents at the benzylic positions of the furofuran core to generate a wide array of this compound analogues.
Epimerization and Bromination
The chemical modification of this compound through bromination has been shown to concurrently induce epimerization at one of the benzylic positions of the furofuran ring. tandfonline.comuss.clnih.govtandfonline.comnet-works.cl This reaction leads to the formation of its epimer, epithis compound, alongside mono- and di-brominated derivatives of both this compound and epithis compound. tandfonline.comtandfonline.com
In a specific synthetic approach, the bromination of this compound was carried out using 1.0 equivalent of bromine in chloroform (CHCl3) at room temperature for a duration of 10 minutes. tandfonline.com This reaction yielded a mixture of four primary products, as detailed in the table below. The structures of these compounds were confirmed using X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com
Table 1: Products from the Bromination of this compound
| Compound | Yield (%) |
| Dibromo-epithis compound | 7 |
| Dibromo-eudesmin | 22 |
| Bromo-eudesmin | 23 |
| Epithis compound | 12 |
The bromination occurs at the ortho-position of the phenyl rings. tandfonline.com The simultaneous epimerization is a significant aspect of this reaction, indicating that the reaction conditions can influence the stereochemistry of the this compound molecule. tandfonline.comtandfonline.com
Evaluation of Derivatives in Biological Assays
The biological activity of the derivatives produced through bromination and epimerization has been evaluated, specifically focusing on their antifungal properties against various strains of Candida. tandfonline.com These studies revealed that the chemical modifications significantly impacted the bioactivity of the parent compound, this compound.
This compound itself exhibits moderate activity against different strains of Candida, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 500 µg/mL. tandfonline.comnet-works.cl However, the biological activity of its derivatives was found to be diminished or completely lost.
Table 2: Anti-Candida Activity of this compound and its Derivatives
| Compound | Anti-Candida Activity |
| This compound | Moderate |
| Epithis compound | Decreased |
| Bromine Derivatives | Inactive |
The epimer, epithis compound, demonstrated a decrease in anti-Candida activity compared to this compound. tandfonline.com More notably, the mono- and di-brominated derivatives of both this compound and epithis compound were found to be inactive against the tested Candida strains. tandfonline.comnet-works.cl This loss of activity suggests that the structural and electronic changes resulting from the addition of bromine atoms and the alteration of stereochemistry are detrimental to the antifungal properties of the this compound scaffold.
Biosynthesis and Biotransformation Studies
Elucidation of Lignan (B3055560) Biosynthesis Pathways in Plants
Lignan biosynthesis pathways in plants begin with the production of monolignols, such as coniferyl alcohol, through the phenylpropanoid pathway. arkat-usa.orgmdpi.com The dimerization of two monolignol units at their C8-C8' carbons is a key step that defines the lignan class. arkat-usa.org This coupling is not random but is precisely controlled, leading to the formation of diverse lignan structures. arkat-usa.orgmdpi.com
The initial dimerization of monolignols involves the formation of phenoxy radicals, typically catalyzed by oxidative enzymes such as laccases or peroxidases. arkat-usa.orgacs.orgwikipedia.orgnih.gov In contrast to the random polymerization of monolignols into lignin, which also involves phenoxy radicals acs.orgkyoto-u.ac.jpacs.org, the formation of lignans (B1203133) is a more controlled process. This control is essential for generating the specific linkages and stereochemistry characteristic of different lignan classes.
A crucial element in the controlled coupling of monolignol radicals is the involvement of dirigent proteins (DIRs). arkat-usa.orgmdpi.comwikipedia.orgacs.orgnih.govresearchgate.netebi.ac.ukfrontiersin.org These proteins lack catalytic oxidative activity themselves but play a vital role in directing the stereo- and regiospecific coupling of the phenoxy radicals. wikipedia.orgnih.gov The presence of DIRs ensures that the coupling occurs at specific positions on the monolignol monomers and results in the formation of particular enantiomers, such as (+)- or (-)-pinoresinol (B158572), which serve as precursors for various lignans. arkat-usa.orgwikipedia.orgnih.govresearchgate.net The discovery of DIRs provided a rationale for the formation of optically pure lignans in plants. nih.gov
Following the initial coupling, a series of enzymatic reactions further modify the lignan core structure. Enzymes like Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase (PLR) catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol (B192356). arkat-usa.orgmdpi.comresearchgate.netnih.govoup.comnchu.edu.tw This reduction is often enantiomer-specific, contributing to the stereochemical diversity of lignans. researchgate.net Subsequently, Secoisolariciresinol Dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to matairesinol (B191791). arkat-usa.orgresearchgate.netnih.govoup.comnchu.edu.tw These enzymatic steps are crucial for the biosynthesis of various classes of lignans from the initial furofuran lignan precursors like pinoresinol.
Heterologous Biosynthesis of Lignans
Reconstituting plant biosynthetic pathways in heterologous hosts, such as microorganisms, offers a promising approach for producing valuable plant natural products. This involves introducing the genes encoding the necessary plant enzymes into a suitable model system.
While specific studies detailing the reconstitution of the complete Eudesmin (B1212799) biosynthesis pathway in model systems like Escherichia coli are not extensively documented in the provided search results, research on related lignans demonstrates the feasibility of this approach. For instance, the genes encoding pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from Podophyllum pleianthum have been successfully expressed in Escherichia coli to achieve the bioconversion of pinoresinol to matairesinol. nih.gov This highlights the potential for utilizing engineered microorganisms to produce specific lignans or their precursors. The efficiency of this bioconversion can be influenced by factors such as the expression of individual enzymes versus fusion proteins. nih.gov
Data Table 1: Bioconversion of (+)-Pinoresinol to Matairesinol in Recombinant Escherichia coli
| System Used | Conversion Efficiency to Matairesinol (%) |
| Mixture of rPLR and rSDH | 17.7 nih.gov |
| Fusion protein PLR-SDH | 49.8 nih.gov |
| Living recombinant E. coli expressing PLR-SDH (in vivo) | 100 (complete conversion) nih.gov |
Note: Data derived from the bioconversion of (+)-pinoresinol to matairesinol using enzymes from Podophyllum pleianthum expressed in Escherichia coli. nih.gov
Microbial Transformation of this compound
Microorganisms can also play a role in transforming existing lignan structures, leading to the formation of modified compounds. This microbial transformation can occur in various environments, including soil, the gut, or in controlled fermentation processes.
Studies have investigated the microbial transformation of this compound by various microorganisms. For example, the fungus Aspergillus niger has been shown to metabolize this compound. This biotransformation can lead to the enantioselective accumulation of (-)-pinoresinol through the O-demethylation of (+/-)-eudesmin. nih.gov Aspergillus niger is capable of O-demethylating both enantiomers of this compound, although with differing conversion rates. nih.gov Furthermore, Aspergillus niger transforms (+)-eudesmin into (+)-de-4'-O-methylthis compound and (+)-pinoresinol. doi.org This suggests that the microbial transformation by A. niger primarily involves de-O-methylation, particularly at the para position of veratryl groups within the this compound structure. doi.org Other organisms, such as the larvae of the insect Spodoptera litura, have also been reported to biotransform (+)-eudesmin. jaypeedigital.com
Table 2: Microbial Transformation Products of this compound
| Microorganism | Substrate | Observed Transformation Products | Primary Reaction Type | Reference |
| Aspergillus niger | (+/-)-Eudesmin | (-)-Pinoresinol | O-demethylation | nih.gov |
| Aspergillus niger | (+)-Eudesmin | (+)-de-4'-O-methylthis compound, (+)-pinoresinol | O-demethylation | doi.org |
| Spodoptera litura larvae | (+)-Eudesmin | Transformation products not specified in detail | Biotransformation | jaypeedigital.com |
Advanced Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods utilize the interaction of electromagnetic radiation with eudesmin (B1212799) molecules to gain insights into their structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
NMR spectroscopy is a powerful technique for determining the detailed structure of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information about the types and chemical environments of hydrogen and carbon atoms in the molecule. nih.govfigshare.com 2D NMR techniques, including COSY, HSQC, and HMBC, provide correlations between different nuclei, allowing for the complete assignment of signals and confirmation of the molecular connectivity. figshare.comfigshare.com For instance, 1D and 2D NMR have been used to determine the structures of this compound and its brominated derivatives. figshare.comfigshare.com
Research findings have demonstrated the effectiveness of NMR in the structural characterization of lignans (B1203133), including this compound, often in conjunction with other spectroscopic methods. researchgate.net While some earlier studies relied primarily on 1D ¹³C-NMR for structural tasks, the use of multidimensional experiments provides more comprehensive and reliable structural information. researchgate.net
Mass Spectrometry (MS) (e.g., GC-MS, LC-MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions derived from this compound, providing information about its molecular weight and fragmentation pattern. nih.govnih.gov Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govlcms.cz
GC-MS is suitable for the analysis of volatile or semi-volatile compounds. patsnap.com LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds, such as many natural products including lignans. patsnap.com LC-MS can analyze a wide range of compounds, including non-volatile and difficult-to-derivatize metabolites. lcms.cz Both GC-MS and LC-MS have been applied in the analysis of this compound. nih.govresearchgate.net For example, GC-MS has been used in the characterization of this compound. figshare.com LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and provides detailed structural information through fragmentation analysis. patsnap.comnih.gov
Data from GC-MS analysis of this compound has shown a molecular weight of 386.2 g/mol . figshare.com LC-MS data for (+)-eudesmin has shown a precursor adduct of [M+H]⁺ with m/z 369.999. nih.gov
X-Ray Diffraction Analysis
X-Ray Diffraction (XRD) is a technique used to determine the crystal structure of a compound, providing precise information about the arrangement of atoms in three dimensions. researchgate.net This method is particularly valuable for confirming the absolute configuration and solid-state structure of crystalline compounds like this compound. figshare.com X-ray diffraction has been utilized in the structural determination of this compound and its derivatives. figshare.comfigshare.comnih.gov Single crystal X-ray diffraction analysis has been employed to determine the molecular structures of this compound derivatives. figshare.com
Ultraviolet-Visible (UV/VIS) and Infrared (IR) Spectroscopy
UV/VIS spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. itwreagents.comoutermost-tech.com This technique can provide information about the presence of chromophores (functional groups that absorb UV/VIS light) within the this compound molecule. scribd.com IR spectroscopy measures the absorption of infrared light due to molecular vibrations. itwreagents.comoutermost-tech.com The IR spectrum provides a unique fingerprint of a molecule and can identify the functional groups present, such as hydroxyl, carbonyl, and ether groups, which are characteristic of lignans like this compound. itwreagents.comoutermost-tech.com Both UV/VIS and IR spectroscopy are complementary techniques used in the structural elucidation and characterization of organic compounds. itwreagents.comscribd.com IR spectra of this compound have been reported. nih.gov
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. scilit.com this compound, being a chiral lignan (B3055560), exhibits a CD spectrum that can provide information about its stereochemistry and conformation in solution. rsc.org CD spectroscopy is particularly useful for determining the absolute configuration of chiral natural products. rsc.orgresearchgate.nettandfonline.com The combination of experimental and theoretical vibrational circular dichroism (VCD), a related technique, has been used to investigate the stereochemistry and assign the absolute configurations of furofuran lignans, including this compound. rsc.org
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures found in plant extracts or biological samples, and for its subsequent quantification. These methods exploit the differences in the partitioning of compounds between a stationary phase and a mobile phase. agriculture.institutefrontiersin.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of natural products like this compound. frontiersin.org Different stationary phases (e.g., reversed-phase C18 columns) and mobile phases (mixtures of solvents like methanol (B129727), acetonitrile (B52724), and water) can be used to achieve optimal separation based on the chemical properties of this compound. frontiersin.orginnovareacademics.in The separated this compound can then be detected and quantified using various detectors, such as UV/VIS detectors or mass spectrometers (LC-MS). nih.govinnovareacademics.in
Gas Chromatography (GC) can also be used for the separation of this compound, particularly when coupled with mass spectrometry (GC-MS). lcms.cz This requires this compound to be volatile or converted into a volatile derivative. patsnap.com
Chromatographic methods, including HPLC and GC, are considered gold standards for the separation and quantification of metabolites from complex matrices. frontiersin.org The choice of the specific chromatographic method and conditions depends on the nature of the sample matrix and the required sensitivity and specificity for this compound analysis. frontiersin.org Analytical chromatography focuses on obtaining qualitative and quantitative data, while preparative chromatography is used for isolating larger quantities of a compound. rotachrom.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, enabling both the determination of its purity and its quantification in various matrices. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The separated compounds are then detected, typically by a UV detector, which measures their absorbance at a specific wavelength. mdpi.comresearchgate.net
HPLC is particularly valuable for assessing the purity of a compound. Chemical purity, as determined by HPLC with UV detection, refers to the percentage of the target compound relative to other components that absorb UV light at the detection wavelength. chromforum.org A certificate of analysis for (+)-eudesmin, for instance, may indicate a purity of ≥ 98.0% determined by HPLC. cymitquimica.comsigmaaldrich.com
For the quantification of this compound, HPLC is used to measure the concentration of the compound in a sample by comparing the area of its peak in the chromatogram to a calibration curve generated using known concentrations of a this compound standard. cabidigitallibrary.orgupb.ro
An example of HPLC application for this compound quantification is found in the analysis of Sauropus species. In one study, HPLC was used to quantify this compound concentrations in fresh and dried leaves of S. bicolor and S. thorelii. The method involved using a C18 column and a mobile phase of acetonitrile and 1% acetic acid in deionized water (40:60 v/v), with detection by a PAD (Photodiode Array Detector). This analysis revealed this compound concentrations of 36.445 mg from 2 g of fresh S. bicolor leaves and 32.190 mg from 1.5 g of dried S. thorelii leaves. cabidigitallibrary.org
The accuracy and reliability of an HPLC method for quantification and purity determination are typically validated by assessing parameters such as linearity, limits of detection and quantification, accuracy (recovery), and precision (repeatability and reproducibility). mdpi.comupb.ro
Hyphenated Techniques (e.g., LC/UV, LC/NMR) for Chemical Profiling
Hyphenated techniques combine the separation power of liquid chromatography with the identification capabilities of spectroscopic detectors, providing comprehensive information for chemical profiling. Liquid chromatography coupled with UV detection (LC/UV) is a common hyphenated technique used in the analysis of natural products. The UV detector provides information about the chromophores present in the separated compounds, aiding in their identification and contributing to the assessment of peak purity. mdpi.comresearchgate.netrssl.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC/NMR) is a powerful hyphenated technique for the structural elucidation and identification of compounds within complex mixtures, including natural extracts containing this compound. nih.govgoogle.comwiley.comchromatographytoday.comiosrphr.org LC/NMR combines the separation achieved by LC (often HPLC or UHPLC) with the detailed structural information provided by NMR spectroscopy. chromatographytoday.comiosrphr.org The eluent from the LC column flows through a flow cell in the NMR magnet, allowing for the acquisition of NMR spectra of the separated components. wiley.comiosrphr.org
LC/NMR can be operated in different modes, including continuous-flow and stopped-flow. wiley.comiosrphr.org While continuous-flow allows for sampling all components, stopped-flow can provide better quality NMR spectra for specific peaks of interest by stopping the flow when a compound elutes. wiley.com
LC/NMR is particularly useful for analyzing complex natural product extracts where many closely related compounds may be present. wiley.comiosrphr.org It can distinguish between structural, conformational, and optical isomers. chromatographytoday.com In the study of an antioxidant fraction from Orophea enneandra, on-flow LC/¹H NMR, along with LC/UV/MS, was used for the rapid partial identification of active compounds, including (-)-eudesmin. nih.gov While on-flow LC/¹H NMR provided rapid information, isolation of the compounds was necessary to obtain complete NMR data. nih.gov
Often, LC/NMR is coupled with Mass Spectrometry (LC/NMR/MS) to obtain even more comprehensive data, combining separation, structural information from NMR, and molecular weight information from MS. nih.govgoogle.comwiley.comchromatographytoday.com This combination is highly effective for the unambiguous identification and structural assignment of compounds in complex natural product samples. wiley.comchromatographytoday.com
Chemical profiling using these hyphenated techniques allows for a detailed understanding of the composition of a sample containing this compound, identifying not only the target compound but also other co-eluting or related substances. nih.govmdpi.complos.org
Molecular Mechanisms and Cellular Pathway Modulation in Vitro and in Vivo Models
Neurobiological Activities and Neuroprotective Mechanisms
Eudesmin (B1212799), a lignan (B3055560) found in various plants, has demonstrated a range of biological properties, including neuroprotective and neurotrophic effects in preclinical models. nih.gov Research has focused on its potential to modulate cellular pathways involved in neuronal survival, differentiation, and protection against toxins.
This compound has been shown to possess neuritogenic activity, meaning it can promote the growth of neurites, which are projections from the cell body of a neuron. In studies utilizing PC12 cells, a cell line derived from a rat pheochromocytoma that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), this compound has been observed to directly induce neurite outgrowth. koreascience.kr
One study found that (+)-eudesmin, at a concentration of 50 µM, was effective in inducing this morphological change in PC12 cells. koreascience.kr This process of neurite extension is a critical aspect of neuronal development and regeneration, and the ability of a compound to stimulate it suggests potential therapeutic applications for nerve injury and neurodegenerative diseases. nih.govmdpi.com The induction of neurite outgrowth is a key indicator of a compound's potential to support neuronal plasticity and repair. nih.govresearchgate.net
| Compound | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| (+)-Eudesmin | PC12 | 50 µM | Induction of neurite outgrowth | koreascience.kr |
Beyond its direct effects, this compound has also been found to enhance cellular responses to nerve growth factor (NGF). koreascience.kr NGF is a critical neurotrophin involved in the survival, development, and function of neurons. nih.govnih.gov In PC12 cells, this compound was shown to augment NGF-mediated neurite outgrowth. koreascience.kr This synergistic activity suggests that this compound may work by sensitizing neuronal cells to the effects of endogenous growth factors, thereby amplifying their neurotrophic signals. The ability to enhance NGF-mediated processes is significant, as NGF signaling pathways are crucial for neuronal health and are often dysregulated in neurological disorders. mdpi.com
The molecular mechanisms underlying the neuritogenic effects of this compound involve the modulation of key intracellular signaling cascades. Research indicates that the neurite-promoting activity of this compound in PC12 cells is linked to the stimulation of several protein kinase pathways. koreascience.kr Specifically, the effects of this compound were partially blocked by the application of inhibitors for mitogen-activated protein kinase (MAPK) kinase (PD98059), protein kinase C (PKC) (GF109203X), and protein kinase A (PKA) (H89). koreascience.kr
This suggests that this compound's ability to induce neurite outgrowth is mediated through the upstream activation of the MAPK, PKC, and PKA signaling pathways. koreascience.kr These pathways are well-established as critical regulators of neuronal differentiation and neurite extension. mdpi.comnih.govnih.govresearchgate.net The activation of these cascades by this compound leads to downstream events that ultimately orchestrate the cytoskeletal changes required for neurite formation and elongation.
In the context of Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-β (Aβ) peptide, which forms toxic oligomers that contribute to synaptic dysfunction and neuronal death. nih.govplos.org this compound has demonstrated significant neuroprotective capabilities against the toxicity induced by Aβ oligomers (AβOs) in in vitro models. nih.govnih.govresearchgate.net
Studies using both PC12 cells and primary hippocampal neurons showed that co-incubation with this compound protected the cells from AβO-induced viability reduction. nih.govresearchgate.net Notably, a concentration of 30 nM this compound was found to exert a significant neuroprotective effect, highlighting its potency. nih.govnih.gov This protective action suggests that this compound may interfere with the detrimental effects of Aβ on neuronal health. researchgate.netfrontiersin.org
| Model | Toxin | This compound Concentration | Observed Protective Effect | Reference |
|---|---|---|---|---|
| PC12 cells | Aβ oligomers (0.5µM) | 30 nM | Increased cell viability by 25.4% | nih.gov |
| Primary hippocampal neurons | Aβ oligomers | 30 nM | Preservation of synaptic structure and function | nih.govnih.gov |
The neuroprotective effects of this compound extend to the preservation of synaptic integrity in the face of Aβ toxicity. In primary cultures of mouse hippocampus, this compound was shown to maintain the synaptic structure, which is typically deteriorated by Aβ oligomers. nih.govnih.gov A key finding was the preservation of stable levels of the presynaptic protein SV2 (Synaptic Vesicle glycoprotein 2) at a neuroprotective concentration of 30 nM. nih.govnih.gov SV2 is crucial for the proper functioning of synaptic vesicles, which are essential for neurotransmitter release. virginia.edu By maintaining the levels of this presynaptic marker, this compound helps to preserve the structural and functional components of the synapse, counteracting the synaptotoxic effects of Aβ. nih.gov
Neuroprotection against Amyloid-β Peptide Toxicity (in vitro)
Computational Modeling of this compound-Amyloid-β Interactions
In silico simulations have been employed to explore the neuroprotective mechanisms of this compound against the toxicity induced by amyloid-beta (Aβ) oligomers (AβOs), a key pathological hallmark of Alzheimer's disease. Computational studies suggest that this compound directly interacts with the Aβ aggregation process. Molecular modeling indicates that this compound can alter the aggregation pattern of Aβ. This interaction is believed to induce a decrease in the toxicity of AβOs, suggesting a potential mechanism to explain the observed neuroprotective activity of this compound.
Anti-apoptotic Effects on Neurons
This compound has demonstrated significant anti-apoptotic effects in neuronal cell models exposed to amyloid-beta oligomers (AβOs), which are known to induce synaptic failure and ultimately lead to programmed cell death. In laboratory studies, AβOs significantly reduced the viability of neuronal cells. However, co-incubation with this compound exerted a notable neuroprotective effect, preserving neuronal structures and increasing cell viability. This suggests that this compound can avert the deterioration of synaptic function and membrane integrity caused by AβOs, thereby protecting neurons from apoptosis.
Oncological Intervention Mechanisms (In Vitro and In Vivo Models)
Anti-proliferative Effects on Cancer Cell Lines
This compound has been shown to possess significant anti-proliferative properties against specific cancer cell lines, particularly in human lung cancer.
Lung Cancer A549: In vitro studies using the MTT assay have demonstrated that this compound has a significant inhibitory effect on the growth of A549 lung cancer cells. nih.gov The anti-proliferative activity was found to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) of 18.3 μM. nih.gov Further in vivo experiments on xenograft mouse models confirmed these findings, showing that this compound significantly decreased tumor volume without causing obvious toxicity to the mice. nih.gov
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| A549 | Lung Cancer | 18.3 μM | nih.gov |
Induction of Mitochondria-Mediated Apoptosis
The primary mechanism for this compound's anti-tumor effects in lung cancer cells involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. nih.gov This pathway is initiated from within the cell, typically in response to cellular stress, and is heavily dependent on the function of mitochondria. nih.gov Research indicates that this compound-induced apoptosis is not mediated by the death-receptor pathway, as it showed no significant effects on the expression of caspase-8. nih.gov
Regulation of Apoptosis-Related Proteins
This compound's induction of mitochondria-mediated apoptosis is characterized by its modulation of key apoptosis-related proteins. nih.gov In A549 lung cancer cells treated with this compound, there is a significant up-regulation of pro-apoptotic proteins and a concurrent down-regulation of anti-apoptotic proteins. nih.gov
Specifically, this compound treatment leads to:
Up-regulation of Bax, a pro-apoptotic protein that promotes the release of mitochondrial cytochrome c. nih.gov
Down-regulation of Bcl-2, an anti-apoptotic protein that normally prevents mitochondrial outer membrane permeabilization. nih.gov
Up-regulation of P53, a tumor suppressor protein that can initiate apoptosis. nih.gov
Up-regulation and activation of Caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov
Up-regulation and activation of Caspase-3, an executioner caspase responsible for the final stages of apoptosis. nih.gov
This coordinated regulation shifts the cellular balance in favor of apoptosis, leading to the programmed death of cancer cells. nih.gov
Table 2: this compound's Effect on Apoptosis-Related Proteins in A549 Cells
| Protein | Function | Effect of this compound | Source |
|---|---|---|---|
| Bax | Pro-apoptotic | Up-regulated | nih.gov |
| Bcl-2 | Anti-apoptotic | Down-regulated | nih.gov |
| P53 | Tumor Suppressor / Pro-apoptotic | Up-regulated | nih.gov |
| Caspase-9 | Initiator Caspase | Up-regulated | nih.gov |
| Caspase-3 | Executioner Caspase | Up-regulated | nih.gov |
Activation of JNK Signaling Pathway and its Role in Apoptosis Induction
This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. nih.gov In studies utilizing human lung cancer A549 cells, treatment with this compound led to a significant increase in the phosphorylation levels of JNK. nih.govtandfonline.com The activation of JNK is a critical component of the apoptotic process initiated by this compound, as the use of a JNK inhibitor was shown to significantly attenuate this compound-induced apoptosis. nih.govtandfonline.com
Further investigation into the role of JNK revealed that its activation is essential for the downstream apoptotic events. nih.gov When JNK was inhibited in A549 cells treated with this compound, the expression of pro-apoptotic proteins such as caspase-3, caspase-9, p53, and Bax was reduced. nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 increased. nih.gov This demonstrates that the activation of the JNK signaling pathway plays a pivotal role in mediating the mitochondria-dependent apoptosis induced by this compound. nih.govnih.gov The JNK pathway is a major subfamily of the MAPK pathway, which is known to activate pro-apoptotic proteins like Bax, leading to mitochondrial apoptosis. nih.gov
Epigenetic Modulation via Polycomb Repressive Complex 2 (PRC2)
This compound has been identified as a modulator of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic regulator involved in cell fate determination. mdpi.comnih.gov PRC2 is a multi-protein complex that primarily functions as an epigenetic writer by catalyzing the methylation of histone H3 on lysine 27 (H3K27). nih.gov This complex, typically composed of core subunits like EZH2, SUZ12, and EED, plays a central role in silencing genes, particularly those involved in development and differentiation. youtube.comnih.govyoutube.com Transcriptome profiling has revealed that this compound treatment results in an enrichment of PRC2 target genes, indicating that this compound can finely control the expression of specific gene sets rather than acting as a simple inhibitor of PRC2 components like EZH2. mdpi.com
Regulation of PRC2 Target Genes Expression
Comprehensive transcriptomic analysis has shown that this compound significantly alters the expression of PRC2 target genes. mdpi.com A notable portion of the genes that are differentially expressed following this compound treatment are known targets of PRC2-mediated gene silencing. mdpi.com Gene ontology analysis of the genes downregulated by this compound revealed a close relationship to pathways controlling pluripotency and Wnt signaling. mdpi.comnih.gov This suggests that this compound's pharmacological effect involves the specific modulation of PRC2 activity at the promoter regions of a distinct set of genes. mdpi.com
Influence on Histone H3 Lysine 27 Trimethylation (H3K27me3)
This compound's modulation of PRC2 activity directly impacts the epigenetic mark H3K27me3, which is associated with gene silencing. mdpi.comwikipedia.org The PRC2 complex catalyzes the mono-, di-, and trimethylation of H3K27, with H3K27me3 being a hallmark of facultative heterochromatin and transcriptional repression. nih.govnih.gov In the context of this compound's activity, it has been shown to increase the level of H3K27me3 at specific gene promoters. For instance, this compound treatment enhances the occupancy of PRC2 components EZH2 and SUZ12, along with an increase in H3K27me3 levels, on the promoter region of the DKK1 gene. mdpi.comnih.govmerckmillipore.com This targeted increase in a repressive histone mark leads to the transcriptional downregulation of the target gene. mdpi.comnih.gov
Interplay with Wnt Signaling Pathway (e.g., DKK1 downregulation)
This compound's epigenetic activity intersects with the Wnt signaling pathway, a critical pathway in embryonic development and disease. mdpi.comresearchgate.net A number of PRC2 target genes that are downregulated by this compound are involved in Wnt signaling. mdpi.comnih.gov A key example of this interplay is the regulation of Dickkopf-1 (DKK1), a known antagonist of the canonical Wnt signaling pathway. mdpi.comnih.govnih.gov this compound treatment leads to the suppression of DKK1 expression. mdpi.comnih.gov This downregulation is achieved by promoting the recruitment of the PRC2 complex to the DKK1 promoter, which in turn increases the repressive H3K27me3 mark and silences the gene. mdpi.comnih.govmerckmillipore.com The modulation of DKK1, a key negative regulator of the Wnt pathway, highlights a specific mechanism by which this compound can control this signaling cascade. mdpi.comfrontiersin.org
Maintenance of Stem Cell Pluripotency (e.g., Upregulation of Oct4, Sox2, Nanog)
Studies have demonstrated that this compound plays a role in the maintenance of stem cell pluripotency. mdpi.comnih.gov This is evidenced by the upregulation of key pluripotency markers upon this compound treatment. mdpi.commerckmillipore.com The core transcription factors Oct4, Sox2, and Nanog are essential for establishing and maintaining the pluripotent state of embryonic stem cells. nih.govscienceopen.com Research has shown that following treatment with this compound, the expression of Oct4, Sox2, and Nanog is increased. mdpi.comnih.govmerckmillipore.com This finding suggests that the pharmacological modulation of PRC2 dynamics by this compound may be a mechanism to control the expression of genes that maintain the pluripotency of stem cells. mdpi.comnih.gov
Inhibition of Akt Signaling Pathway
In addition to its effects on the JNK pathway, this compound also influences the Akt signaling pathway, which is critical for regulating cell survival and blocking apoptosis. nih.gov In studies on lung cancer A549 cells, treatment with this compound resulted in a significant downregulation of Akt phosphorylation. nih.govtandfonline.com The Akt pathway can repress JNK pathways to inhibit apoptosis, suggesting a coordinated action by this compound. nih.gov By inhibiting the pro-survival Akt pathway while simultaneously activating the pro-apoptotic JNK pathway, this compound effectively promotes programmed cell death in cancer cells. nih.gov
Research Findings on this compound's Molecular Interactions
| Pathway/Process | Target Molecule/Marker | Effect of this compound | Cellular Outcome | Model System |
| JNK Signaling | Phosphorylated JNK | Upregulation | Apoptosis Induction | Lung Cancer A549 Cells |
| Apoptosis Regulation | Bax, Caspase-3, Caspase-9, p53 | Upregulation | Apoptosis Induction | Lung Cancer A549 Cells |
| Apoptosis Regulation | Bcl-2 | Downregulation | Apoptosis Induction | Lung Cancer A549 Cells |
| Akt Signaling | Phosphorylated Akt | Downregulation | Apoptosis Induction | Lung Cancer A549 Cells |
| Epigenetic Modulation | PRC2 Occupancy (at DKK1 promoter) | Increased | Gene Silencing | Mesenchymal Stem Cells |
| Histone Modification | H3K27me3 (at DKK1 promoter) | Increased | Gene Silencing | Mesenchymal Stem Cells |
| Wnt Signaling | DKK1 | Downregulation | Wnt Pathway Control | Mesenchymal Stem Cells |
| Stem Cell Pluripotency | Oct4, Sox2, Nanog | Upregulation | Maintenance of Pluripotency | Mesenchymal Stem Cells |
Downregulation of Enhancer of Zeste Homolog 2 (EZH2)
This compound has been shown to exert antitumor effects by downregulating the expression of the Enhancer of Zeste Homolog 2 (EZH2) nih.govmerckmillipore.com. Research conducted on nasopharyngeal carcinoma (NPC) cell lines, CNE-1 and HONE-1, demonstrated that treatment with this compound led to a dose-dependent inhibition of cell viability and induction of apoptosis nih.govmerckmillipore.com.
The molecular mechanism underlying these effects involves the suppression of EZH2 expression and the blockage of the Akt signaling pathway's activation nih.govmerckmillipore.com. Further investigation revealed that inhibiting the Akt signaling pathway resulted in a significant decrease in EZH2 expression nih.govmerckmillipore.com. This suggests that this compound's antitumor activity is mediated through the downregulation of EZH2, which is, in turn, controlled by the inhibition of the Akt signaling pathway nih.govmerckmillipore.com. The knockdown of EZH2 was also found to lessen the impacts of Akt overexpression on the viability and apoptosis of NPC cells nih.govmerckmillipore.com.
This compound's ability to modulate EZH2-mediated gene regulation has also been explored through transcriptome-based analysis, positioning it as a potential modulator of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is a catalytic subunit nih.gov. By promoting the recruitment of PRC2 components to specific gene promoter regions, this compound can influence histone H3 lysine 27 trimethylation (H3K27me3) and thereby suppress the transcription of target genes nih.gov.
Impact on Adipogenic Differentiation via S6K1 Signaling Pathway Inhibition
This compound has been identified as a novel small molecule that can impair adipogenic differentiation by inhibiting the S6K1 signaling pathway nih.gov. Studies on mesenchymal stem cells (MSCs) have shown that this compound treatment disrupts adipogenesis through the suppression of this pathway nih.gov. This finding suggests a potential therapeutic application for this compound in addressing obesity and metabolic diseases by blocking adipogenesis nih.gov.
The inhibitory effect of this compound on the S6K1 signaling pathway is characterized by the suppression of S6K1 activation and its subsequent translocation into the nucleus nih.gov. The activation of S6K1, a downstream effector of the mTOR signaling pathway, is a critical step in promoting cell growth and proliferation. The nuclear translocation of S6K1 is dependent on its phosphorylation status nih.govnih.govmdpi.com. This compound treatment effectively inhibits this activation and prevents the kinase from moving into the nucleus, thereby disrupting its ability to regulate gene transcription related to adipogenesis nih.gov.
A key downstream event following S6K1 activation and nuclear translocation is the phosphorylation of histone H2B at serine 36 (H2BS36p) nih.gov. This specific histone modification is positively correlated with increased H3K27me3 during adipogenic commitment nih.gov. This compound treatment leads to a reduction in S6K1-mediated phosphorylation of H2B at this site nih.gov. This reduction in H2BS36p consequently induces the expression of Wnt genes, such as Wnt6, Wnt10a, and Wnt10b, which are known to interfere with adipogenic differentiation nih.gov. This highlights the role of the this compound-regulated S6K1-H2BS36p axis in cell fate determination nih.gov.
Table 1: Impact of this compound on Adipogenic Differentiation
| Target Molecule/Process | Effect of this compound Treatment | Downstream Consequence |
|---|---|---|
| S6K1 Signaling Pathway | Inhibition | Impaired adipogenic differentiation |
| S6K1 Activation | Suppression | Prevents downstream signaling |
| S6K1 Nuclear Translocation | Inhibition | Reduced nuclear kinase activity |
| Histone H2B Ser36 Phosphorylation | Reduction | Induction of Wnt gene expression |
Modulation of Chloride Channel Functions
This compound has been shown to modulate intestinal chloride transport by affecting the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and calcium-activated chloride channels (CaCCs) frontiersin.orgnih.gov.
This compound functions as an activator of the CFTR chloride channel frontiersin.orgnih.gov. Studies have demonstrated that this compound activates CFTR channel function in a dose-dependent manner in both Fischer rat thyroid (FRT) cells and HT-29 cells frontiersin.orgnih.gov. The half-maximal effective concentration (EC50) for this compound's activation of CFTR has been determined to be 50 μM frontiersin.orgnih.gov. This activation can be counteracted by the known CFTR inhibitor, CFTRinh-172 frontiersin.orgnih.gov. The activation of CFTR can occur through direct interaction with the protein or by activating the upstream cAMP-dependent PKA signaling pathway frontiersin.orgnih.gov.
This compound also modulates the activity of calcium-activated chloride channels (CaCCs) frontiersin.orgnih.gov. It has been found to stimulate the activity of CaCCs expressed in gastrointestinal epithelial cells (CaCCgie), and this stimulation works synergistically with ATP nih.govresearchgate.net.
Conversely, this compound exhibits an inhibitory effect on the ANO1/CaCC chloride channel, also known as TMEM16A frontiersin.orgnih.govnih.gov. In ANO1/CaCC-expressing FRT cells, this compound inhibited the mediated short-circuit currents with a half-maximal inhibitory concentration (IC50) of 200 μM nih.govresearchgate.net. This dual activity, activating certain CaCCs while inhibiting ANO1, highlights the complex modulatory role of this compound on chloride channel functions frontiersin.orgnih.gov.
Table 2: this compound's Modulation of Chloride Channels
| Chloride Channel | Effect of this compound | Cell Models | Potency |
|---|---|---|---|
| CFTR | Activation | FRT cells, HT-29 cells, mouse colonic epithelia | EC50: 50 μM |
| CaCCgie | Activation | HT-29 cells, mouse colonic epithelia | Synergistic with ATP |
| ANO1/CaCC | Inhibition | ANO1/CaCC-expressing FRT cells | IC50: 200 μM |
Immunomodulatory and Anti-inflammatory Mechanisms
This compound, a lignan found in various plant species, has demonstrated notable immunomodulatory and anti-inflammatory properties across a range of in vitro and in vivo studies. Its mechanisms of action involve the modulation of key cellular pathways and signaling molecules that are critical to the inflammatory response. Research has highlighted its ability to interfere with pro-inflammatory cytokine production, regulate immune cell proliferation, and mitigate cellular stress responses induced by pathogens.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
This compound has been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. In studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, this compound effectively suppressed TNF-α production without exhibiting cytotoxicity. This suggests that the compound's inhibitory action on TNF-α is not a byproduct of general cell damage but a more specific mechanistic intervention. The ability to control TNF-α production is a key aspect of its anti-inflammatory potential, as this cytokine is a central mediator of inflammation.
| Model System | Stimulant | Effect of this compound | Cytotoxicity |
| Murine Macrophage RAW264.7 Cells | Lipopolysaccharide (LPS) | Significant inhibition of TNF-α production | No cytotoxicity observed |
Attenuation of T Cell Proliferation
The immunomodulatory effects of this compound extend to the adaptive immune system, specifically by curbing the proliferation of T cells. Research has demonstrated that this compound significantly attenuates T cell proliferation that is stimulated by concanavalin A (Con A) nih.gov. This inhibition was observed to be dose-dependent, indicating a direct relationship between the concentration of this compound and the magnitude of the anti-proliferative effect nih.gov. By limiting T cell proliferation, this compound can modulate the intensity of the adaptive immune response, which is a crucial component of its immunomodulatory profile.
Inhibition of Superoxide Anion Generation in Neutrophils
This compound has been identified as an inhibitor of superoxide anion generation in human neutrophils, a key process in the inflammatory response known as the respiratory burst nih.govnih.gov. In studies, (+)-eudesmin displayed inhibitory effects on superoxide anion generation induced by N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (fMLP/CB) nih.govnih.gov. This particular activity highlights its role in mitigating oxidative stress associated with inflammation.
| Compound | Assay | IC₅₀ Value (μM) |
| (+)-Eudesmin | Inhibition of fMLP/CB-induced superoxide anion generation in human neutrophils | 8.71 ± 0.74 |
Mitigation of Helicobacter pylori-Induced Cellular Responses
This compound has shown significant efficacy in counteracting the cellular damage induced by Helicobacter pylori infection. Studies using human gastric adenocarcinoma (AGS) cells have revealed that this compound can suppress several pathological responses triggered by the bacterium, including inflammation and programmed cell death nih.govresearchgate.netscielo.br.
H. pylori infection is known to induce autophagy in gastric epithelial cells, a cellular process that the bacterium can exploit. This compound has been found to interfere with this process. In H. pylori-infected AGS cells, treatment with this compound resulted in a notable decrease in the levels of the autophagy-associated protein, microtubule-associated protein 1A/1B-light chain 3, isoform B (LC-3B) nih.govresearchgate.netscielo.br. This suggests that this compound can attenuate the autophagic response in epithelial cells, potentially limiting a pathway that facilitates the bacterial infection nih.gov.
In addition to modulating autophagy, this compound also suppresses apoptosis (programmed cell death) in host cells infected with H. pylori. Research demonstrates that this compound inhibits the activation of key apoptosis-related proteins in AGS cells nih.govresearchgate.netscielo.br. Specifically, it was found to suppress the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3) nih.gov. Furthermore, this compound inhibited the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax (Bcl-2-associated X protein) and Bid (BH3 interacting domain death agonist) nih.govresearchgate.netscielo.br. This anti-apoptotic effect helps in preserving the integrity of the gastric epithelium during infection.
| Cellular Process | Key Proteins Modulated by this compound | Effect | Model System |
| Autophagy | LC-3B | Decreased protein levels | H. pylori-infected AGS cells |
| Apoptosis | Caspase-3, Caspase-8, Caspase-9, Bax, Bid | Inhibition of activation/expression | H. pylori-infected AGS cells |
Reduction of Inflammatory Cytokine Production (e.g., IL-8, IL-1β)
This compound has demonstrated notable anti-inflammatory effects by modulating the production of key inflammatory cytokines. In in vitro studies involving human gastric adenocarcinoma (AGS) cells infected with Helicobacter pylori, this compound suppressed the secretion of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. news-medical.netnih.gov This effect was observed when infected AGS cells were treated with varying concentrations of this compound. researchgate.net Furthermore, in vivo studies using H. pylori-infected C57BL/6 mice have shown that this compound administration leads to the suppression of interleukin-1β (IL-1β) production. news-medical.netnih.gov These findings highlight this compound's ability to interfere with inflammatory signaling pathways at the cellular and organismal level. news-medical.net
Antimicrobial Activities and Mechanistic Insights
Anti-Helicobacter pylori Activity against Antibiotic-Resistant Strains
This compound exhibits significant bactericidal activity against Helicobacter pylori, including strains that have developed resistance to common antibiotics. news-medical.netnih.gov Research has shown that this compound is effective against clinical isolates of H. pylori that are resistant to amoxicillin, clarithromycin, and metronidazole. nih.gov The minimum bactericidal concentration (MBC) of this compound against various H. pylori strains has been determined, with particularly strong activity noted against the antibiotic-resistant strain v1254 (MBC of 2.5 µM) and the reference strain 26695 (MBC of 10 µM). nih.govresearchgate.net In contrast, its bactericidal activity against other Gram-negative and Gram-positive bacteria, such as Pseudomonas aeruginosa, Salmonella enterica, Escherichia coli, and Streptococcus aureus, is considerably lower, with MBC values greater than 320 µM. researchgate.net This suggests a degree of specificity in its antibacterial action. researchgate.net
Table 1: Minimum Bactericidal Concentration (MBC) of this compound against H. pylori Strains
| H. pylori Strain | Resistance Profile | MBC (µM) |
|---|---|---|
| 26695 (reference strain) | - | 10 |
| v1254 | Amoxicillin, Clarithromycin, Metronidazole | 2.5 |
| V633 | Amoxicillin, Clarithromycin, Metronidazole | >10 |
| V1354 | Amoxicillin, Clarithromycin, Metronidazole | >10 |
| V2356 | Amoxicillin, Clarithromycin, Metronidazole | >10 |
Data sourced from Yang et al., 2018. nih.gov
Anti-Candida Activity
This compound has been shown to possess moderate antifungal activity against various species of Candida. bioworld.comjbums.org The minimum inhibitory concentration (MIC) of this compound has been evaluated against several clinical strains. The compound's effectiveness varies between different species, with MIC values ranging from 62.5 to 500 µg/mL. bioworld.comjbums.org
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Candida Strains
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 62.5 - 125 |
| Candida tropicalis | 125 - 250 |
| Candida glabrata | 250 - 500 |
| Candida krusei | 125 - 250 |
| Candida parapsilosis | 62.5 - 125 |
Data represents a range of reported MIC values. bioworld.com
Diverse Biological Activities and Associated Molecular Pathways
α-Glucosidase Inhibitory Activity
Currently, there is no scientific literature available that specifically documents the α-glucosidase inhibitory activity of this compound.
Reversal of P-Glycoprotein (Pgp)-Mediated Drug Efflux
This compound has been identified as an agent capable of reversing P-glycoprotein (Pgp)-mediated multidrug resistance (MDR). science.govmdpi.com P-glycoprotein is an efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their efficacy. mdpi.com Studies have demonstrated that the non-toxic lignan this compound can inhibit this Pgp-mediated drug efflux. science.govmdpi.com In MDR1-transfected Madin-Darby canine kidney (MDCK-MDR1) cells and doxorubicin-resistant human breast carcinoma cells (MCF7/Dox), this compound treatment led to an accumulation of the Pgp substrate [³H]-vinblastine. science.govmdpi.com This suggests that this compound can interfere with the function of Pgp, potentially increasing the intracellular concentration and therapeutic potency of co-administered anticancer drugs in Pgp-overexpressing cells. science.govmdpi.com
Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2)
This compound, a lignan found in certain plant species, has been investigated for its potential to modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs and carcinogens. Of particular interest is the interaction of this compound with CYP1A2, an enzyme predominantly expressed in the liver that is responsible for the metabolism of several clinical drugs.
Detailed Research Findings
An in vitro study utilizing human liver microsomes was conducted to evaluate the inhibitory effects of this compound on the activity of major human CYP isoforms, including CYP1A2. The activity of CYP1A2 was assessed by measuring the O-deethylation of phenacetin, a specific substrate for this enzyme.
The study investigated both reversible and time-dependent inhibition of CYP1A2 by this compound. In these experiments, human liver microsomes were incubated with this compound at a concentration of 100 μM. The results indicated that this compound did not exhibit any reversible or time-dependent inhibitory effects on CYP1A2-mediated phenacetin O-deethylation at this concentration. nih.govmdpi.com This suggests that this compound is unlikely to be a significant inhibitor of CYP1A2 activity. mdpi.com
The research also explored the effects of other related lignans (B1203133), such as epimagnolin A and magnolin, which similarly showed no inhibitory activity against the eight major CYP enzymes tested, including CYP1A2, at a concentration of 100 μM in human liver microsomes. nih.govmdpi.com
Table 1: Inhibitory Effect of this compound on CYP1A2 Activity
| Compound | CYP Isoform | Substrate | Inhibition Type | Concentration | Result |
| This compound | CYP1A2 | Phenacetin | Reversible & Time-Dependent | 100 μM | No Inhibition Observed |
These findings from in vitro studies are important for predicting the potential for herb-drug interactions. Based on this research, this compound is not expected to significantly alter the metabolism of drugs that are substrates of CYP1A2. nih.govmdpi.com
Structure Activity Relationship Sar Studies
Elucidating Structural Determinants for Biological Activities
The biological activities of eudesmin (B1212799) and related furofuran lignans (B1203133) are highly dependent on their three-dimensional structure, including the nature and position of substituents on the aromatic rings and the stereochemistry of the central furofuran ring system. nih.gov The furofuran lignan (B3055560) skeleton, specifically the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, is a fundamental determinant of its biological profile. nih.gov
Key structural features that influence the activity of furofuran lignans include:
Substitution Pattern on Aryl Groups: The presence, type, and location of substituents on the two phenyl rings significantly modulate the biological effects. nih.gov For instance, this compound possesses four methoxy groups on its two phenyl rings. The electronic and steric properties of these groups are critical for receptor binding and interaction with biological targets.
Stereochemistry of the Furofuran Ring: The relative and absolute configuration of the substituents on the bicyclic ether core plays a pivotal role in determining biological potency. Furofuran lignans feature diverse configurations at the furofuran ring which contributes to their wide variety of structures and biological activities. nih.gov A comparative study of the cytotoxic properties of 4β-hydroxyasarinin, a tetrahydrofurofuran lignan, with its isomer (-)-sesamin, highlighted the importance of stereochemistry. These compounds share the same carbon framework but differ in the configuration at C-6 and the presence of a hydroxyl group at C-4, which leads to differences in their cytotoxic effects against MCF-7 cancer cells. mdpi.com This underscores that subtle changes in stereochemistry can lead to significant variations in biological outcomes.
Hydroxylation and Other Functional Groups: The introduction of hydroxyl groups or other functional moieties can dramatically alter the activity. For example, the cytotoxic activity of the tetrahydrofuranoid lignan, (-)-tanegool-7'-methyl ether, against HeLa and KB cell lines demonstrates how specific functionalization contributes to its potent effects. nih.gov
Impact of Chemical Modifications on this compound Activity
The chemical modification of the this compound scaffold is a key strategy for exploring and optimizing its therapeutic properties. By systematically altering its structure, researchers can enhance potency, improve selectivity, and fine-tune pharmacokinetic profiles. The synthesis and biological evaluation of this compound analogs and other related lignans have provided valuable insights into how specific structural changes impact activity.
One common modification involves altering the substituents on the phenyl rings. For example, the synthesis of various 2-phenylcyclopropylmethylamine derivatives and subsequent 3D-QSAR studies have shown that substituents on the aromatic ring significantly influence their binding affinity to dopamine D3 receptors. mdpi.com While not this compound itself, these studies on related phenyl-containing structures demonstrate that modifying aromatic substituents is a powerful tool for modulating biological activity. mdpi.com
Another approach is the modification of the core lignan structure. The synthesis of novel tetrahydrofuranoid lignans and their subsequent cytotoxic evaluation have revealed that even small changes to the central ring system can have profound effects on activity. For instance, the isolation and characterization of four new cytotoxic tetrahydrofuranoid lignans, including (-)-tanegool-7'-methyl ether, from Sinopodophyllum emodi and their evaluation against HeLa and KB cell lines, showed potent cytotoxicity. nih.gov This highlights that modifications such as methylation can significantly influence the cytotoxic potential of the lignan scaffold.
The following table summarizes the impact of certain chemical modifications on the activity of compounds related to this compound, providing a basis for predicting the effects of similar changes to the this compound molecule.
| Compound/Analog | Modification | Biological Activity Studied | Observed Impact on Activity |
| 4β-hydroxyasarinin vs. (-)-sesamin | Introduction of a hydroxyl group and change in stereochemistry | Cytotoxicity against MCF-7 cells | Altered cytotoxic potency mdpi.com |
| (-)-Tanegool-7'-methyl ether | Methylation of a hydroxyl group | Cytotoxicity against HeLa and KB cells | Potent cytotoxic activity observed nih.gov |
Computational Approaches in SAR Analysis
Computational methods have become indispensable tools in modern drug discovery and SAR analysis, offering insights that can guide the synthesis and evaluation of new compounds. nih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly being applied to understand the interactions of lignans like this compound at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful for elucidating the binding mode of a ligand within the active site of a target protein. A study on the neuroprotective properties of this compound utilized in silico molecular docking simulations to investigate its interaction with the amyloid-beta (Aβ) peptide, which is implicated in Alzheimer's disease. nih.govnih.gov The docking results revealed that this compound can form a stable complex with the Aβ monomer. nih.gov
Key interactions identified through these simulations include:
Hydrophobic Interactions: Key hydrophobic residues on the Aβ peptide, such as phenylalanine and valine, were found to be crucial for the interaction with this compound. nih.gov
Hydrogen Bonding: The simulations identified three specific hydrogen bonds that likely stabilize the Aβ-eudesmin complex. nih.gov
These computational findings suggest a plausible mechanism for this compound's neuroprotective activity, whereby it interferes with the Aβ aggregation process, thus reducing its toxicity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. While specific 3D-QSAR studies on a wide range of this compound derivatives are not yet abundant, QSAR analyses have been successfully applied to related lignan classes. For example, a QSAR study was conducted on a series of synthetic dihydrobenzofuran lignans to model their cytotoxic and antileishmanial activities. nih.gov Such studies demonstrate the potential of QSAR to predict the activity of new this compound analogs before their synthesis, thereby saving time and resources. By developing QSAR models for this compound derivatives, it would be possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity.
The following table summarizes the application of computational methods in the SAR analysis of this compound and related compounds.
| Computational Method | Compound(s) Studied | Biological Target/Activity | Key Findings |
| Molecular Docking | This compound | Amyloid-beta (Aβ) peptide | Identified stable complex formation, highlighting key hydrophobic and hydrogen bond interactions. nih.gov |
| QSAR | Dihydrobenzofuran lignans | Cytotoxicity and Antileishmanial activity | Generated predictive models for biological activity based on molecular structure. nih.gov |
These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the molecular basis of this compound's biological activities and guiding the rational design of future therapeutic agents.
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Unclear Molecular Mechanisms
The current body of research has illuminated some of the molecular pathways influenced by eudesmin (B1212799), such as its neuroprotective effects against amyloid-β (Aβ) peptide toxicity. Studies have shown that this compound can preserve synaptic structure, maintain stable levels of the presynaptic protein SV2, and sustain the frequencies of cytosolic Ca2+ transients in the face of Aβ-induced toxicity nih.gov. However, the precise molecular targets and the full signaling cascades responsible for these effects are not yet fully understood.
Future research should focus on identifying the direct binding partners of this compound within the cell. A critical unanswered question is whether this compound interacts with specific cell surface receptors, intracellular enzymes, or transcription factors to initiate its effects. For instance, while it is known to interfere with the Aβ aggregation process, the exact nature of this interaction at the molecular level needs to be detailed nih.gov. Pinpointing these primary targets is essential for a complete mechanistic understanding.
Furthermore, the downstream signaling pathways modulated by this compound require deeper investigation. While effects on calcium signaling have been observed, the upstream triggers and downstream effectors in this pathway are not fully mapped out. Unraveling these intricate molecular mechanisms will be pivotal in validating this compound as a lead compound for therapeutic development, particularly for neurodegenerative diseases like Alzheimer's.
Comprehensive Structure-Activity Relationship Studies for Specific Targets
To optimize the therapeutic potential of this compound, comprehensive structure-activity relationship (SAR) studies are imperative. SAR studies involve systematically modifying the chemical structure of a molecule to determine which functional groups are responsible for its biological activity at a specific target. This approach allows for the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.
These studies should be conducted with a focus on specific, validated biological targets. For instance, if a particular enzyme is identified as a direct target of this compound, a focused SAR study could be designed to develop derivatives that inhibit this enzyme with greater efficacy. As an example from a related class of compounds, SAR studies on eudesmanolides have shown that specific moieties like α,β-unsaturated-ketones are essential for their anti-inflammatory and anti-cancer activities researchgate.net. A similar systematic approach for this compound will be crucial for its development as a therapeutic agent.
Table 1: Potential Modifications for this compound SAR Studies
| Molecular Scaffold | Potential Modifications | Rationale |
|---|---|---|
| Phenyl Rings | Alteration of number and position of methoxy groups; Replacement with other functional groups (e.g., hydroxyl, halogen) | To determine the role of electron-donating groups and steric bulk in target binding. |
| Furofuran Core | Opening of one or both rings; Altering stereochemistry; Introducing different substituents | To assess the importance of the rigid core structure and its spatial arrangement for activity. |
Potential for Biosynthetic Pathway Engineering and Synthetic Biology Approaches
The production of this compound through extraction from plant sources can be inefficient and unsustainable. Biosynthetic pathway engineering and synthetic biology offer promising alternatives for the large-scale, cost-effective, and sustainable production of this compound and its derivatives. mdpi.comdtu.dkrsc.org These approaches involve reconstructing the natural biosynthetic pathway of a compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com
The biosynthetic pathway of lignans (B1203133) like this compound is complex, involving multiple enzymatic steps starting from common metabolic precursors. The first step for future research is the complete elucidation of this pathway and the characterization of all the enzymes involved. Once the genes encoding these enzymes are identified, they can be introduced into a microbial chassis to create a cell factory for this compound production.
Furthermore, synthetic biology tools can be used to optimize the production pathway and even to create novel, "unnatural" derivatives of this compound. nih.govnih.gov By introducing enzymes from different biosynthetic pathways, it may be possible to generate new this compound analogues with altered or enhanced biological activities. frontiersin.org This approach, often referred to as combinatorial biosynthesis, could rapidly generate a diverse library of compounds for screening and drug discovery. nih.gov Synthetic biology also enables the development of biosensors to monitor and control the production of the target molecule in real-time within the engineered microbe. mdpi.comnih.gov
Advanced Analytical Techniques for Metabolomics and Interactomics
To fully understand the biological effects of this compound, it is essential to study its impact on the complex network of molecules within a cell or organism. Advanced analytical techniques in the fields of metabolomics and interactomics are crucial for achieving this system-level understanding.
Metabolomics, the comprehensive study of small-molecule metabolites, can provide a snapshot of the metabolic state of a biological system. nih.gov By treating cells or organisms with this compound and analyzing the resulting changes in their metabolite profiles using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the metabolic pathways that are perturbed by the compound. sysrevpharm.orgnih.govresearchgate.netfuturelearn.com This can provide valuable clues about its mechanism of action and potential off-target effects.
Interactomics aims to identify the full set of molecular interactions in a cell, particularly protein-protein interactions. To identify the direct molecular targets of this compound, interactomics techniques can be employed. For example, affinity purification-mass spectrometry (AP-MS) can be used to "fish out" proteins that bind to a tagged this compound molecule. Another powerful technique is cross-linking mass spectrometry (XL-MS), which can identify proteins that are in close proximity to each other, providing insights into protein complexes and interaction interfaces. nih.gov These approaches can help to build a comprehensive network of this compound's interactions, moving beyond a single target to a systems-level view of its effects. nih.gov
Table 2: Application of Advanced Analytical Techniques to this compound Research
| Field | Technique | Application to this compound Research |
|---|---|---|
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Profiling changes in the cellular metabolome upon this compound treatment to identify affected pathways. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzing volatile and derivatized metabolites to broaden metabolome coverage. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifying major metabolites and identifying unknown compounds affected by this compound. | |
| Interactomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identifying proteins that directly bind to this compound, revealing its molecular targets. |
Ecological Role of this compound in Plant-Environment Interactions
This compound is a secondary metabolite produced by various plants, and it likely plays a significant role in their interactions with the surrounding environment. nih.gov The ecological functions of many lignans are still not well understood, and this represents a key area for future research. Plants produce a vast array of secondary metabolites to cope with both biotic and abiotic stresses. mdpi.commdpi.com
Future studies should investigate the role of this compound in plant defense. Given its known antibacterial properties, this compound may protect plants from pathogenic microorganisms nih.govmdpi.com. Research could explore whether the production of this compound is induced in response to pathogen attack and whether it can inhibit the growth of a broader range of plant pathogens. Similarly, its potential role as a deterrent to herbivores could be examined through feeding studies with insects and other plant-eating animals.
This compound may also be involved in mediating interactions between plants. Some secondary metabolites are released into the soil and can inhibit the growth of neighboring plants, a phenomenon known as allelopathy. Investigating the allelopathic potential of this compound could provide insights into its role in shaping plant community structure. nih.gov Furthermore, the role of this compound in protecting plants against abiotic stressors such as UV radiation, drought, or extreme temperatures warrants investigation, as other phenolic compounds are known to have such protective functions. mdpi.comnih.gov Understanding the ecological roles of this compound will not only provide a more complete picture of this fascinating molecule but may also have applications in agriculture, for example, in the development of natural pesticides or stress-resistant crops.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amyloid-β |
Conclusion
Summary of Key Research Findings on Eudesmin (B1212799)
This compound is a natural lignan (B3055560) found in various plant families, including Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae, with notable sources such as Aristolochia elegans, Zanthoxylum armatum, Araucaria angustifolia, and Magnolia kubus. researchgate.net It is a tetrahydrofurofuranoid lignan. nih.gov Research has revealed a broad spectrum of biological activities associated with this compound. researchgate.net
Key findings highlight its anti-inflammatory properties, demonstrated by the inhibition of TNF-alpha production in LPS-stimulated murine macrophages and attenuation of T cell proliferation. nih.gov this compound has also shown antibacterial and antifungal activities, including moderate activity against different strains of Candida. researchgate.nettandfonline.com
Anticancer effects have been reported, with studies indicating potential against lung cancer and nasopharyngeal carcinoma cells. researchgate.nettandfonline.com In lung cancer A549 cells, this compound inhibited growth and induced apoptosis via a mitochondria-mediated pathway, involving the upregulation of pro-apoptotic proteins (caspase-3, caspase-9, Bax, P53, phosphorylated JNK) and downregulation of anti-apoptotic proteins (Bcl-2, Akt phosphorylation). tandfonline.com In nasopharyngeal carcinoma cells, this compound inhibited cell viability and induced apoptosis by downregulating EZH2 expression through the inhibition of the Akt signaling pathway.
This compound exhibits neuroprotective effects, including neuritogenic activity that promotes neurite outgrowth and enhances nerve growth factor (NGF)-mediated neurite outgrowth from PC12 cells by stimulating MAPK, PKC, and PKA pathways. nih.gov It has also shown neuroprotective effects against amyloid-β oligomers in neuronal models, increasing cellular viability in PC12 cells and cortical neurons. nih.gov
Furthermore, this compound has demonstrated potential in modulating metabolic processes. It has been shown to impair adipogenic differentiation by inhibiting the S6K1 signaling pathway. medchemexpress.com this compound can also induce vascular relaxation in rat aorta, mediated by the release of nitric oxide and prostanoid through the involvement of histamine (B1213489) receptors. Studies have indicated its potential therapeutic application against diabetic nephropathy by suppressing profibrotic factors and attenuating renal lesions in mouse models.
Recent research also indicates that this compound can modulate chloride channel functions, acting as an activator of CFTR and CaCCgie chloride channels and an inhibitor of the ANO1/CaCC channel. frontiersin.org This modulation may provide insights into its antihypertension and cancer prevention activities. frontiersin.org Additionally, this compound has been found to inhibit the activity of certain UDP-Glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, which could have implications for drug metabolism when co-administered with other compounds. mdpi.com
Here is a summary of some key biological activities:
| Activity | Observed Effects | Relevant Findings |
| Anti-inflammatory | Inhibits TNF-alpha production, attenuates T cell proliferation. nih.gov | Suppresses inflammatory and immune responses to H. pylori infection. spandidos-publications.comnih.gov |
| Anticancer | Inhibits growth and induces apoptosis in lung cancer and nasopharyngeal carcinoma cells. tandfonline.com | Downregulates EZH2, inhibits Akt signaling, induces mitochondria-mediated apoptosis. tandfonline.com |
| Neuroprotective | Promotes neurite outgrowth, protects against amyloid-β toxicity. nih.gov | Stimulates MAPK, PKC, PKA pathways; increases cellular viability in neuronal models. nih.gov |
| Antimicrobial | Antibacterial and antifungal activity, including against Candida and H. pylori. researchgate.nettandfonline.comspandidos-publications.comnih.gov | Increased inhibition against antibiotic-resistant H. pylori strains. spandidos-publications.comnih.gov |
| Metabolic Modulation | Impairs adipogenic differentiation, attenuates diabetic renal lesions, induces vascular relaxation. medchemexpress.com | Inhibits S6K1 signaling; suppresses profibrotic factors; involves nitric oxide and prostanoid release. medchemexpress.com |
| Chloride Channel Modulation | Activates CFTR and CaCCgie, inhibits ANO1/CaCC. frontiersin.org | Potential implications for antihypertension and cancer prevention. frontiersin.org |
| Enzyme Inhibition | Inhibits UGT1A1 and UGT1A3 activities. mdpi.com | Potential for drug interactions. mdpi.com |
Perspectives on this compound's Role in Natural Product Research and Discovery
This compound, as a naturally occurring lignan, holds significant promise within the field of natural product research and discovery. Its presence in diverse plant species underscores the potential of exploring botanical sources for novel bioactive compounds. researchgate.net The wide array of biological activities already identified for this compound, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, positions it as a lead compound for further investigation and potential drug development. researchgate.netnih.govtandfonline.comspandidos-publications.comnih.gov
The study of this compound contributes to the broader understanding of the pharmacological potential of lignans (B1203133), a class of polyphenols known for various health beneficial aspects. researchgate.netfrontiersin.org Research into its mechanisms of action, such as the modulation of signaling pathways like S6K1 and Akt, and its interaction with targets like chloride channels and UGT enzymes, provides valuable insights into the molecular basis of its effects. medchemexpress.comfrontiersin.orgmdpi.com This mechanistic understanding is crucial for rational drug design and the development of more potent and selective derivatives.
Furthermore, the relative ease of isolation of this compound from certain plant sources, such as Araucaria araucana, as reported in some studies, can facilitate its availability for research purposes. tandfonline.com Its role in natural product research extends to inspiring the synthesis of novel compounds with similar or enhanced biological activities based on its core structure.
Unaddressed Research Gaps and Future Outlook
Despite the promising findings, several research gaps regarding this compound remain unaddressed, highlighting areas for future investigation. While various biological activities have been identified through in vitro and in vivo studies, comprehensive pharmacokinetic and pharmacodynamic profiling is needed to fully understand its absorption, distribution, metabolism, and excretion in biological systems. Although one review mentioned summarizing pharmacokinetic profiles, detailed data across different models and administration routes would be beneficial. researchgate.net
The specific molecular targets and signaling pathways underlying some of its observed activities require further in-depth elucidation. For instance, while its effects on S6K1 and Akt pathways in certain contexts are known, the complete spectrum of its cellular interactions and downstream effects is yet to be fully mapped. medchemexpress.com The precise mechanisms behind its vascular relaxation and chloride channel modulation warrant further investigation. frontiersin.org
The potential for drug-drug interactions, particularly concerning its inhibitory effects on UGT enzymes, needs to be thoroughly assessed through dedicated studies to understand the clinical implications when this compound or this compound-rich extracts are used alongside conventional medications. mdpi.com
Further research is needed to explore the potential therapeutic applications of this compound in a wider range of disease models, building upon the initial promising results in areas like cancer, neuroprotection, and metabolic disorders. researchgate.netnih.govtandfonline.commedchemexpress.com Structure-activity relationship studies are also crucial to identify the key structural features responsible for its various biological activities and to guide the synthesis of more potent and less toxic analogs.
The potential synergistic effects of this compound when combined with other natural compounds or conventional drugs also represent a valuable area for future research. Exploring such combinations could lead to enhanced therapeutic outcomes and potentially lower effective doses.
Q & A
Q. How can spectroscopic methods (NMR, HMBC) be used to characterize eudesmin's structure and stereochemistry?
this compound's structure is elucidated using nuclear magnetic resonance (NMR) spectroscopy. For example, in acetone-, -NMR peaks at δ 3.10–3.14 ppm (H/C 1/5) and δ 3.85 ppm (H/C 2/6) confirm its lignan backbone, while HMBC correlations (e.g., C-2/6 to H-8/8') validate connectivity . Solvent-dependent chemical shifts (e.g., δ 77.0 ppm for C-2 in CDCl₃ vs. δ 71.67 ppm in acetone-) highlight stereochemical sensitivity, requiring cross-validation with X-ray crystallography or circular dichroism for absolute configuration .
Q. What experimental designs are optimal for assessing this compound's dose-dependent antimicrobial effects?
Dose-response studies should use logarithmic concentration gradients (e.g., 0–80 μM) to quantify inhibitory effects on microbial targets. For H. pylori, RT-qPCR and viability assays revealed that 40 μM this compound reduced vacA and cagA expression by >50%, while 80 μM suppressed bacterial activity by ~70% . Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure specificity, as this compound at ≤80 μM showed no toxicity in RAW264.7 macrophages .
Q. How is this compound's purity validated for in vitro studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and ≥95% peak area purity is standard. Absolute purity is confirmed via -NMR integration of methoxy groups (δ ~3.8 ppm) and comparison to certified reference standards (e.g., PhytoLab’s (+)-eudesmin with 99.92% HPLC purity) . Solubility in DMSO (25 mg/mL) must be verified to avoid precipitation in cell culture .
Advanced Research Questions
Q. How does this compound modulate the PRC2-Wnt signaling axis, and what transcriptomic contradictions exist?
RNA-sequencing and Enrichr analysis revealed this compound upregulates PRC2-mediated H3K27me3, repressing Wnt/β-catenin targets (e.g., DKK1) and enhancing stemness genes (Oct4, Nanog) . However, earlier studies reported anti-tumor effects via Wnt inhibition, suggesting context-dependent duality. Resolve this by comparing isoform-specific PRC2 interactions (EZH2 vs. EED) using ChIP-qPCR in different cell models .
Q. What mechanisms underlie this compound's neuroprotective effects in Alzheimer’s models?
At 30 nM, this compound preserves synaptic vesicle protein SV2 (fluorescence intensity restored to 98% of control) and maintains Ca²⁺ transient frequency in Aβ-treated neurons. This involves MAPK/PKC/PKA pathway activation, as shown by PD98059 (MAPK inhibitor) blocking 50% of neurite outgrowth in PC12 cells . Parallel assays measuring GABA/Glu ratios and caspase-3 inhibition (via Western blot) validate anti-apoptotic effects .
Q. How does this compound induce vasodilation, and what endothelial signaling pathways are involved?
this compound (IC₅₀ = 10.69 µg/mL) relaxes phenylephrine-contracted aortic rings via nitric oxide (NO) and prostacyclin (PGI₂) release, dependent on endothelial histamine H₁ receptors. Diphenhydramine (H₁ antagonist) increases IC₅₀ to 18.1 µg/mL, while L-NAME (NOS inhibitor) abolishes 80% of the effect. Use wire myography and NO-sensitive dyes (e.g., DAF-FM) to map spatial signaling .
Q. Why does bromination of this compound induce epimerization, and how does this affect bioactivity?
Bromination in acetic acid yields dibromo-eudesmin (C₂₂H₂₄Br₂O₆) with epimerization at C-8/C-8', confirmed by X-ray diffraction (CCDC 2141600-02). This stereochemical shift reduces anti-Candida activity (MIC increases from 62.5 µg/mL for this compound to >500 µg/mL for dibromo derivatives). Use NOESY NMR to correlate spatial conformation with antifungal potency .
Q. What methodologies identify this compound's role in adipogenic differentiation via S6K1 inhibition?
Oil Red O staining and qPCR for adipogenic markers (e.g., PPARγ) show that 10 μM this compound reduces lipid accumulation by 60% in 3T3-L1 cells. Mechanistically, Western blotting reveals phosphorylation of S6K1 (Thr389) decreases by ~70%. Use mTORC1 inhibitors (rapamycin) as positive controls to dissect pathway crosstalk .
Q. How do kinase inhibitors clarify this compound's neuritogenic pathways in PC12 cells?
Co-treatment with PD98059 (MAPK inhibitor), GF109203X (PKC inhibitor), or H89 (PKA inhibitor) reduces NGF-mediated neurite outgrowth by 40–60%. Quantify neurite length via ImageJ and validate with phospho-ERK/MEK immunoblotting. Note that 50 μM this compound alone induces neurite growth comparable to 25 ng/mL NGF .
Q. What analytical challenges arise in quantifying this compound's enantiomeric purity?
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves (+)- and (−)-eudesmin, with (−)-eudesmin showing [α]ᴅ²⁵ = −64.4° (chloroform). Polarimetric detection at 589 nm and comparison to PhytoLab’s (+)-eudesmin ([α]ᴅ²⁵ = +92.3°) ensure enantiomeric excess ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
